Product packaging for 2,3-Difluoro-4-methoxybenzonitrile(Cat. No.:CAS No. 256417-12-6)

2,3-Difluoro-4-methoxybenzonitrile

Cat. No.: B1318769
CAS No.: 256417-12-6
M. Wt: 169.13 g/mol
InChI Key: WCUIDHSEDJPJKI-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5F2NO and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NO B1318769 2,3-Difluoro-4-methoxybenzonitrile CAS No. 256417-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUIDHSEDJPJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590701
Record name 2,3-Difluoro-4-methoxybenzonitrile
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256417-12-6
Record name Benzonitrile, 2,3-difluoro-4-methoxy-
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Record name 2,3-Difluoro-4-methoxybenzonitrile
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Record name 256417-12-6
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Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methoxybenzonitrile (CAS No. 256417-12-6), a key fluorinated building block in modern organic synthesis. This document delves into its chemical properties, logical synthesis strategies, and its emerging role in the development of complex molecules for the pharmaceutical and agrochemical industries.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

This compound is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups: two vicinal fluorine atoms, a methoxy group, and a nitrile moiety. This unique combination imparts specific electronic and steric properties, making it a valuable intermediate for introducing fluorinated motifs into larger, more complex molecules.[1] The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, properties of critical interest in drug discovery. The nitrile group serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, or various heterocyclic systems.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 256417-12-6
Molecular Formula C₈H₅F₂NO
Molecular Weight 169.13 g/mol
Appearance Off-white to pale yellow crystalline powderVendor Data
Melting Point 82 °C
SMILES COC1=C(C(=C(C=C1)C#N)F)F[2]
InChIKey WCUIDHSEDJPJKI-UHFFFAOYSA-N[2]

Safety and Handling: this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H302, H311, H315, H319, H332[3]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Synthesis_Pathway A 2,3,4-Trifluorobenzonitrile B 2,3-Difluoro-4-hydroxybenzonitrile A->B  Nucleophilic Aromatic Substitution (NaOH or NaOMe)   C This compound B->C  Williamson Ether Synthesis (e.g., CH₃I, K₂CO₃)  

Caption: A plausible two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 2,3-Difluoro-4-hydroxybenzonitrile

The synthesis would likely commence with 2,3,4-trifluorobenzonitrile. The fluorine atom at the 4-position is the most activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the nitrile group and the adjacent fluorine atoms.

  • Causality: The rate of SNAr on polyfluoroaromatics is dictated by the stability of the intermediate Meisenheimer complex. Attack at the 4-position allows for delocalization of the negative charge onto the electron-withdrawing nitrile group, making it the most favorable site for nucleophilic attack.

Step 2: Williamson Ether Synthesis

The resulting 2,3-difluoro-4-hydroxybenzonitrile can then be methylated to afford the final product. The Williamson ether synthesis is a classic and reliable method for this transformation.

  • Causality: The phenolic proton is acidic and can be readily deprotonated by a mild base like potassium carbonate to form a phenoxide. This nucleophilic phenoxide then displaces a halide (e.g., iodide) from an electrophilic methyl source like methyl iodide in an SN2 reaction.

Detailed Experimental Protocol (Proposed)

The following protocol is a predictive model based on standard laboratory procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2,3-Difluoro-4-hydroxybenzonitrile from 2,3,4-Trifluorobenzonitrile

  • Reaction Setup: To a solution of 2,3,4-trifluorobenzonitrile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydroxide (1.1 eq) or sodium methoxide (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the phenolic product. Filter the solid, wash with cold water, and dry under vacuum to yield crude 2,3-difluoro-4-hydroxybenzonitrile.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2,3-difluoro-4-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile. Add a mild base, such as potassium carbonate (2.0-3.0 eq), followed by the methylating agent, methyl iodide (1.2-1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the starting material is consumed, as indicated by TLC.

  • Work-up and Isolation: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueData
FT-IR (KBr, cm⁻¹) Characteristic peaks for C≡N (nitrile) stretching, C-O-C (ether) stretching, C-F (fluoroaromatic) stretching, and aromatic C-H and C=C vibrations.
¹H NMR (CDCl₃, ppm) Expected signals for the methoxy group protons (singlet, ~3.9-4.1 ppm) and two aromatic protons (doublets or multiplets, with coupling to fluorine).
¹³C NMR (CDCl₃, ppm) Expected signals for the nitrile carbon, the methoxy carbon, and the eight aromatic carbons, with characteristic C-F coupling constants.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 169, with a fragmentation pattern corresponding to the loss of functional groups. Predicted [M+H]⁺ at 170.04120.[2]

Note: While a specific experimental NMR or mass spectrum is not publicly available, the expected data is based on established principles of spectroscopy for analogous structures.

Reactivity and Applications in Drug Development

This compound is a valuable building block due to the distinct reactivity of its functional groups.

Reactivity_Diagram sub This compound Nitrile Group Aromatic Ring Methoxy Group Hydrolysis (acid/base)\n→ Carboxylic Acid Hydrolysis (acid/base) → Carboxylic Acid sub:f1->Hydrolysis (acid/base)\n→ Carboxylic Acid Versatile handle Reduction (e.g., LiAlH₄, H₂/cat.)\n→ Primary Amine Reduction (e.g., LiAlH₄, H₂/cat.) → Primary Amine sub:f1->Reduction (e.g., LiAlH₄, H₂/cat.)\n→ Primary Amine Cyclization reactions\n→ Heterocycles (e.g., Tetrazoles) Cyclization reactions → Heterocycles (e.g., Tetrazoles) sub:f1->Cyclization reactions\n→ Heterocycles (e.g., Tetrazoles) Further SNAr (at C-2 or C-3)\n(under harsh conditions) Further SNAr (at C-2 or C-3) (under harsh conditions) sub:f2->Further SNAr (at C-2 or C-3)\n(under harsh conditions) Potential for diversification Demethylation (e.g., BBr₃)\n→ Phenol Demethylation (e.g., BBr₃) → Phenol sub:f3->Demethylation (e.g., BBr₃)\n→ Phenol Functional group interconversion

Caption: Key reactive sites and potential transformations of this compound.

The primary utility of this compound lies in its role as a precursor in multi-step syntheses. While specific examples directly citing this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active molecules, particularly kinase inhibitors. The difluoro-methoxy-phenyl moiety is a common feature in scaffolds designed to interact with ATP-binding sites of kinases.

Potential Therapeutic Areas:

  • Oncology: As a building block for inhibitors of various kinases implicated in cancer cell proliferation and survival.

  • Inflammatory Diseases: In the synthesis of modulators of inflammatory signaling pathways.

  • Agrochemicals: As a precursor for novel herbicides and fungicides, where the fluorinated pattern can enhance efficacy and metabolic stability.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with a logical and scalable synthetic route, make it an attractive building block for introducing a difluoro-methoxyphenyl nitrile moiety into complex target molecules. The versatility of the nitrile group and the unique electronic properties imparted by the fluorine atoms ensure its continued relevance in the design and synthesis of next-generation pharmaceuticals and agrochemicals. Further research into its applications is warranted and expected to yield novel compounds with significant biological and material properties.

References

solubility of 2,3-Difluoro-4-methoxybenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxybenzonitrile in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern medicinal chemistry. In the absence of extensive published quantitative solubility data, this document focuses on the foundational principles governing its solubility, predictive insights based on its physicochemical properties, and a detailed, field-proven experimental protocol for accurate solubility determination. The methodologies presented herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible solubility data crucial for applications ranging from reaction optimization to formulation development.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS No: 256417-12-6) is an aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzonitrile core substituted with two fluorine atoms and a methoxy group, offers a unique combination of electronic properties and metabolic stability. The nitrile group is a versatile synthetic handle, readily converted into amines, carboxylic acids, or tetrazoles, while the fluorine atoms can enhance binding affinity, modulate pKa, and improve metabolic resistance, all desirable traits in drug candidates.[2]

Understanding the solubility of this intermediate is a critical, yet often overlooked, aspect of its application. Solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and ultimately, the feasibility of formulating active pharmaceutical ingredients (APIs). Inadequate solubility can lead to poor reaction kinetics, low yields, and significant challenges in downstream processing. This guide provides the necessary theoretical framework and practical methodologies to empower researchers to thoroughly characterize the solubility of this compound in a range of relevant organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its key physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₅F₂NO[1]
Molecular Weight 169.13 g/mol [1]
Melting Point ~82 °C[1]
Appearance Solid[3]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.

  • Polarity Analysis: this compound is a moderately polar molecule. The nitrile (-C≡N) and methoxy (-OCH₃) groups, along with the fluorine atoms, introduce polarity through dipole moments. The aromatic ring, however, is nonpolar.

  • Solubility Prediction:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the nitrile and methoxy groups can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the solute suggests that solubility will be moderate.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. Given the polar nature of the solute, good solubility is anticipated in these solvents. Benzonitrile, the parent compound, is known to be a good solvent for many resins and polymers, indicating its affinity for polar aprotic environments.[5]

    • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the functional groups, solubility is expected to be limited in nonpolar solvents. The nonpolar aromatic ring may provide some affinity for toluene, but overall solubility is likely to be low, especially in aliphatic hydrocarbons like hexane.[6]

    • Halogenated Solvents (e.g., Dichloromethane): These solvents are weakly polar and are often good solvents for a wide range of organic compounds. Moderate to good solubility is expected.

Quantitative Solubility Data (Hypothetical)

SolventSolvent ClassPredicted Solubility (at 25°C)Experimentally Determined Solubility (mg/mL)
MethanolPolar ProticModerate[Enter Experimental Data]
EthanolPolar ProticModerate[Enter Experimental Data]
AcetonePolar AproticHigh[Enter Experimental Data]
Ethyl AcetatePolar AproticHigh[Enter Experimental Data]
AcetonitrilePolar AproticHigh[Enter Experimental Data]
DichloromethaneHalogenatedModerate-High[Enter Experimental Data]
TolueneAromaticLow-Moderate[Enter Experimental Data]
HexaneAliphaticLow[Enter Experimental Data]

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7] It is a robust and reliable technique that ensures the solution has reached saturation, providing a true measure of the compound's solubility in a given solvent at a specific temperature.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility and accuracy.

  • Use of Excess Solute: Adding an excess of the solid ensures that the solvent becomes fully saturated, and a solid phase remains in equilibrium with the liquid phase.[7]

  • Equilibration Time: A sufficient agitation period (e.g., 24-72 hours) is necessary to ensure that the system has reached equilibrium. This is a self-validating step; analyzing samples at different time points (e.g., 24h and 48h) should yield the same concentration if equilibrium has been achieved.

  • Filtration: It is critical to separate the undissolved solid from the saturated solution without altering the temperature or causing solvent evaporation. Syringe filters are ideal for this purpose.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL).

  • Sample Preparation:

    • Add an excess amount of this compound (e.g., ~50 mg) to a series of glass vials.

    • Add a known volume of the desired organic solvent (e.g., 2 mL) to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for 24-48 hours.

  • Phase Separation and Filtration:

    • Allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The filtration step should be performed quickly to minimize temperature changes.

  • Quantification (HPLC-UV Method):

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample by HPLC-UV. A proposed starting method is provided below.

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Benzonitrile and its derivatives typically have a UV absorbance maximum around 254 nm. This should be confirmed by running a UV scan of a standard solution.[9][10]

    • Injection Volume: 10 µL.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original solvent, accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Prepare Calibration Standards B 2. Add Excess Solute to Vials C 3. Add Solvent to Vials B->C D 4. Seal Vials C->D E 5. Agitate at Constant Temperature (24-48h) D->E F 6. Settle Undissolved Solid E->F G 7. Filter Supernatant F->G H 8. Dilute Sample G->H I 9. Analyze by HPLC-UV H->I J 10. Calculate Solubility I->J

Caption: Isothermal shake-flask solubility determination workflow.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. Based on available data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[11] Always consult the Safety Data Sheet (SDS) before handling. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Practical Implications

While a comprehensive public database of solubility for this compound is yet to be established, this guide provides the foundational knowledge and a robust experimental framework for its determination. By understanding the physicochemical drivers of solubility and implementing the detailed isothermal shake-flask protocol, researchers can generate the high-quality, reliable data essential for advancing their research and development projects. Accurate solubility data enables rational solvent selection for synthesis and purification, informs the design of crystallization processes, and provides a critical parameter for early-stage formulation and drug delivery studies. The methodologies outlined herein are designed to be directly implemented in a laboratory setting, empowering scientists to overcome solubility-related challenges and accelerate the journey from discovery to application.

References

2,3-Difluoro-4-methoxybenzonitrile safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-methoxybenzonitrile

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data for this compound (CAS No. 256417-12-6), a versatile building block in synthetic chemistry.[1] Adherence to these guidelines is critical for minimizing risk and establishing a secure research environment.

Compound Identification and Physical Properties

This compound is a fluorinated aromatic compound used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1] Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource(s)
CAS Number 256417-12-6[1][2][3][4]
Molecular Formula C₈H₅F₂NO[1][3][4]
Molecular Weight 169.13 g/mol [1][3]
Appearance White powder / Solid[3][5]
Melting Point 82 - 84 °C[1][4]
Purity Typically ≥97%[5]
IUPAC Name This compound[4]

Hazard Identification and Classification

This compound is classified as toxic and hazardous. The primary routes of exposure are inhalation, ingestion, and skin contact. The Globally Harmonized System (GHS) classifications highlight the significant health risks associated with this chemical.[1][6]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation

Source: Compiled from available safety data sheets.[1][6]

The compound is transported under the UN number UN3439, which designates "NITRILES, SOLID, TOXIC, N.O.S.", underscoring its hazardous nature.[1]

GHS_Hazards main This compound CAS: 256417-12-6 substances Hazard Statements H302: Harmful if swallowed H311: Toxic in contact with skin H332: Harmful if inhaled H315: Causes skin irritation H319: Causes serious eye irritation main->substances pictograms GHS Pictograms Skull and Crossbones Exclamation Mark substances->pictograms

Caption: GHS Hazard Classification Summary.

Safe Handling and Storage Protocols

Given its toxicity, rigorous adherence to handling and storage protocols is essential. The causality behind these measures is to prevent accidental exposure through inhalation of dust, skin contact, or ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of controls is crucial. Engineering controls provide the primary layer of protection, supplemented by mandatory PPE.

  • Ventilation: All handling of this solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[7][8]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with ANSI Z87.1 standards.[9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and dispose of them after use or if contamination occurs. Use proper glove removal technique to avoid skin contact.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is required.[10]

Handling Procedures
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[7]

  • Dispensing: Avoid creating dust when weighing or transferring the solid. Use a spatula and weigh the material on a tared weigh paper or in a suitable container within a fume hood or ventilated enclosure.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Contamination: Avoid contact with skin, eyes, and clothing.[8]

Storage Requirements
  • Container: Keep the container tightly closed to prevent contamination and moisture absorption.[1][8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7] The recommended storage temperature is between 10°C and 25°C.[1]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[8]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. The following protocols are based on standard chemical first-aid procedures.[11]

First_Aid_Workflow cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Follow-up Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact WashSkin Remove Contaminated Clothing; Wash Skin with Soap & Water Skin->WashSkin Eye Eye Contact RinseEyes Rinse Eyes Cautiously for at least 15 minutes Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth; Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention Move->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: Emergency First-Aid Response Workflow.

Step-by-Step First-Aid Protocols
  • Inhalation:

    • Immediately move the affected person to fresh air.[7][11]

    • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[9]

    • Seek immediate medical attention.[7]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][12]

    • Seek immediate medical attention as the substance is toxic in contact with skin.[8]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[7]

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.[9]

    • Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[9]

    • Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[7][9]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[9]

Accidental Release
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the generation of dust.[7] Do not allow the chemical to enter drains or waterways.

  • Clean-up: Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal.[7] Avoid actions that create dust.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.

References

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 2,3-Difluoro-4-methoxybenzonitrile, a key fluorinated building block in modern medicinal and materials chemistry.[1][2] The primary strategy detailed herein involves a two-stage process: the synthesis of the critical precursor, 2,3-difluoro-4-methoxyaniline, followed by its conversion to the target nitrile via a copper-catalyzed Sandmeyer cyanation reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations to facilitate successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[3] The benzonitrile moiety is a versatile functional group that serves as a precursor to a wide range of functionalities, including carboxylic acids, amines, and tetrazoles.[4][5]

The target molecule, this compound, combines these features, making it a highly valuable intermediate for the synthesis of complex molecular architectures.[1] Its specific substitution pattern offers a unique electronic and steric profile for molecular design and lead optimization efforts in drug discovery.

Retrosynthetic Strategy

A logical retrosynthetic analysis of this compound identifies the aromatic amine as the most practical precursor. The nitrile group can be readily installed from an amino group via the well-established Sandmeyer reaction. This disconnection leads to the key intermediate, 2,3-difluoro-4-methoxyaniline.

G Target This compound Intermediate 2,3-Difluoro-4-methoxyaniline Target->Intermediate C-CN bond formation (Sandmeyer Reaction)

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Key Intermediate: 2,3-Difluoro-4-methoxyaniline

The synthesis of the aniline precursor is a critical step that dictates the overall efficiency of the sequence. While several routes are conceivable, a practical approach begins with a commercially available halogenated aniline, such as 4-bromo-2,3-difluoroaniline. The synthesis involves a copper-catalyzed methoxylation, a variation of the Ullman condensation.

Causality Behind Experimental Choices:

  • Starting Material: 4-Bromo-2,3-difluoroaniline is chosen as it provides the correct fluorine substitution pattern and a reactive handle (bromine) for the subsequent C-O bond formation.

  • Catalyst: Copper(I) salts are classic and cost-effective catalysts for Ullman-type reactions, facilitating the coupling of the aryl halide with the methoxide nucleophile.[6]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to ensure the solubility of the reagents, particularly the sodium methoxide, and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxyaniline

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
4-Bromo-2,3-difluoroaniline209.005010.45 g
Sodium methoxide54.021508.10 g
Copper(I) iodide (CuI)190.45101.90 g
N,N-Dimethylformamide (DMF), anhydrous73.09-100 mL
Toluene92.14-For extraction
Saturated aq. Ammonium Chloride--For workup
Brine--For workup
Anhydrous Magnesium Sulfate120.37-For drying

Step-by-Step Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2,3-difluoroaniline (10.45 g, 50 mmol), sodium methoxide (8.10 g, 150 mmol), and copper(I) iodide (1.90 g, 10 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 100 mL of anhydrous DMF via cannula.

  • Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the dark slurry into 300 mL of a saturated aqueous solution of ammonium chloride and stir for 30 minutes to quench the reaction and complex the copper salts.

  • Transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-difluoro-4-methoxyaniline as a solid.

Core Transformation: The Sandmeyer Cyanation Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides or pseudohalides.[7][8] The cyanation variant allows for the efficient synthesis of benzonitriles.[3][9]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

  • Copper-Catalyzed Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide anion, coordinated to the copper, to form the final benzonitrile product and regenerate the copper(I) catalyst.[8]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Cyanation Aniline 2,3-Difluoro-4-methoxyaniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HCl 0-5 °C Radical Aryl Radical (Ar•) Diazonium->Radical CuCN (e- transfer) - N2 Product This compound (Ar-CN) Radical->Product [Cu(CN)2]- or CN-

Caption: Simplified mechanism of the Sandmeyer cyanation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
2,3-Difluoro-4-methoxyaniline159.13304.77 g
Concentrated Hydrochloric Acid (HCl)36.46-15 mL
Sodium Nitrite (NaNO₂)69.00332.28 g
Copper(I) Cyanide (CuCN)89.56363.22 g
Sodium Cyanide (NaCN)49.01361.76 g
Dichloromethane (DCM)84.93-For extraction
Anhydrous Sodium Sulfate142.04-For drying

Step-by-Step Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a 250 mL beaker, suspend 2,3-difluoro-4-methoxyaniline (4.77 g, 30 mmol) in a mixture of concentrated HCl (15 mL) and water (25 mL).

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.

    • Dissolve sodium nitrite (2.28 g, 33 mmol) in 10 mL of cold water. Add this solution dropwise to the cold amine suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should become clear yellow. This is the diazonium salt solution; keep it cold for the next step.

  • Preparation of Cyanide Solution:

    • CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic HCN gas.

    • In a 500 mL flask, dissolve copper(I) cyanide (3.22 g, 36 mmol) and sodium cyanide (1.76 g, 36 mmol) in 50 mL of water. Gently warm the solution to ~60 °C to facilitate dissolution, then cool to room temperature.

  • Sandmeyer Reaction:

    • Place the cyanide solution in a larger ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution via a dropping funnel. The rate of addition should be controlled to manage the vigorous evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical and Analytical Data

PropertyValueReference
CAS Number256417-12-6[1]
Molecular FormulaC₈H₅F₂NO[1]
Molecular Weight169.13 g/mol [1][10]
AppearanceOff-white to pale yellow crystalline powder[2]
Melting Point82 °C[1]
Purity (Assay)≥98.0%[2]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.4-7.2 (m, 1H, Ar-H), ~7.0-6.8 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): Resonances expected for aromatic carbons (including two C-F carbons with large coupling constants), the nitrile carbon (~115 ppm), and the methoxy carbon (~56 ppm).

  • IR (KBr, cm⁻¹): Strong absorption around 2230 cm⁻¹ (C≡N stretch), and characteristic C-F and C-O stretching bands.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic by inhalation, ingestion, and skin contact. Never acidify cyanide waste streams, as this will produce lethal hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) solution before disposal according to institutional guidelines.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Always keep them in solution at low temperatures and use them immediately after preparation.

  • Acids and Solvents: Concentrated hydrochloric acid is corrosive. Organic solvents like DMF, toluene, and dichloromethane are flammable and/or toxic. Handle with appropriate care.

Conclusion

The synthesis of this compound can be reliably achieved through a two-part sequence culminating in a Sandmeyer cyanation reaction. The key to success lies in the careful preparation of the 2,3-difluoro-4-methoxyaniline intermediate and strict temperature control during the diazotization step. By following the detailed protocols and safety precautions outlined in this guide, researchers can effectively produce this valuable fluorinated building block for application in pharmaceutical discovery and materials science.

References

The Strategic deployment of 2,3-Difluoro-4-methoxybenzonitrile in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The unique electronic properties of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within the arsenal of fluorinated building blocks, 2,3-Difluoro-4-methoxybenzonitrile has emerged as a versatile and highly valuable intermediate. Its trifunctional nature, featuring a nitrile group, a methoxy moiety, and vicinal fluorine atoms on a benzene ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth technical overview of the potential research applications of this compound, with a focus on its utility in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis. This compound is a white to off-white crystalline solid with the following key characteristics:

PropertyValueReference
CAS Number 256417-12-6[1]
Molecular Formula C₈H₅F₂NO[1]
Molecular Weight 169.13 g/mol [1]
Melting Point 82 °C[1]
Appearance Off-white to pale yellow crystalline powder[2]
Purity ≥98.0%[2]

Core Research Applications: A Gateway to Complex Molecules

The primary utility of this compound lies in its role as a versatile synthon for the construction of more elaborate molecular architectures. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring towards certain chemical transformations, making it a valuable precursor in multi-step syntheses.

Nucleophilic Aromatic Substitution (SNA r): A Key Transformation

The presence of two fluorine atoms on the benzene ring, activated by the electron-withdrawing nitrile group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-heteroatom bonds with a wide range of nucleophiles.

Mechanistic Insights:

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the electron-withdrawing nitrile group and the remaining fluorine atom. In the subsequent step, the fluoride ion, an excellent leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity of the substitution (at C2 or C3) can be influenced by the nature of the nucleophile and the reaction conditions.

SNAr_Mechanism reactant 2,3-Difluoro-4- methoxybenzonitrile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Elimination leaving_group Fluoride Ion (F⁻)

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors:

A prominent application of this SNAr reactivity is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of certain cancers and autoimmune diseases. For example, analogues of the BTK inhibitor zanubrutinib can be synthesized using this compound as a key starting material. The core structure of these inhibitors often features a substituted pyrazolopyrimidine moiety linked to a substituted phenyl group.

Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate

The following is a representative, generalized protocol for the nucleophilic aromatic substitution of this compound with an amine, a key step in the synthesis of various kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted aminobenzonitrile.

Experimental_Workflow start Start: This compound + Amine Nucleophile + Base in Solvent reaction Reaction: Heat at 80-120 °C (4-24 h) start->reaction workup Work-up: Cool, add H₂O, Extract with organic solvent reaction->workup purification Purification: Column Chromatography workup->purification product Product: Substituted Aminobenzonitrile purification->product

Figure 2: A generalized experimental workflow for the SNAr of this compound with an amine.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds

The presence of fluorine atoms also allows for the potential application of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling, or the nitrile group can be transformed into other functionalities (e.g., a triflate) that are amenable to these reactions. The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals.

Conceptual Application:

In a hypothetical Suzuki-Miyaura coupling, this compound (or a derivative thereof) could be coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base to form a biaryl compound. This approach could be used to introduce diverse aromatic or heteroaromatic moieties at a specific position on the benzonitrile ring.

Transformation of the Nitrile Group: A Handle for Further Functionalization

The nitrile group in this compound serves as a versatile functional handle that can be converted into a variety of other important functional groups.

Hydrolysis to Carboxylic Acid:

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid.[3][4] This transformation is valuable as carboxylic acids are key intermediates in the synthesis of amides, esters, and other derivatives.

Experimental Protocol: Hydrolysis of the Nitrile Group

The following is a general procedure for the hydrolysis of an aryl nitrile to a carboxylic acid.

Acidic Hydrolysis:

  • The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid.[4]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting carboxylic acid may precipitate out of the solution or can be extracted with an organic solvent.

Alkaline Hydrolysis:

  • The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[3]

  • This initially forms the sodium salt of the carboxylic acid.

  • After cooling the reaction mixture, it is acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free carboxylic acid.

Future Perspectives and Conclusion

This compound is a strategically important building block with significant potential in modern organic synthesis. Its primary application in nucleophilic aromatic substitution reactions provides a reliable and efficient route to complex, highly functionalized aromatic compounds, as exemplified by its utility in the synthesis of BTK inhibitors. Furthermore, the potential for its use in palladium-catalyzed cross-coupling reactions and the versatility of its nitrile group open up a wide range of possibilities for the synthesis of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. As the demand for sophisticated and highly tailored molecules continues to grow, the importance of versatile and strategically designed building blocks like this compound is set to increase, making it a key tool for researchers and scientists in the chemical sciences.

References

The Strategic Role of Fluorine Substitution in Benzonitrile Derivatives: A Mechanistic and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals:

Executive Summary

The strategic incorporation of fluorine into the benzonitrile scaffold represents a powerful and nuanced approach in modern drug discovery. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how this small, yet profoundly influential, atom transforms the physicochemical, pharmacokinetic, and pharmacodynamic properties of benzonitrile-based molecules. We will explore the delicate interplay of electronic effects, the tangible outcomes on metabolic stability and bioavailability, and the impact on target engagement. This document is designed for the practicing researcher, offering not only authoritative, referenced insights but also detailed, field-proven experimental protocols to empower rational design and accelerate the development of next-generation therapeutics.

The Convergence of Two Privileged Scaffolds

The Benzonitrile Motif: More Than a Simple Dipole

Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their synthetic versatility and their ability to engage in a variety of intermolecular interactions.[1][2] The nitrile group is not merely a passive polar feature; its linear geometry, strong dipole moment, and capacity to act as a hydrogen bond acceptor make it a key pharmacophoric element.[2] Furthermore, its metabolic stability and role as a bioisostere for carbonyls or halogens have cemented its place in numerous approved drugs.[2]

Fluorine: The Subtle Architect of Molecular Properties

The introduction of fluorine is one of the most impactful strategies in medicinal chemistry.[3] Its unique properties—high electronegativity, a van der Waals radius similar to hydrogen, and the exceptional strength of the C-F bond—allow it to exert profound effects without significant steric penalty.[4][5] Judicious placement of fluorine can modulate pKa, enhance metabolic stability, improve membrane permeability, and increase binding affinity, often transforming a lead compound into a viable drug candidate.[4][6][7]

Modulating the Core: The Electronic Influence of Fluorine

The net effect of fluorine on the benzonitrile ring is a sophisticated balance between two opposing electronic forces: the inductive effect and the resonance effect.

A Duality of Influence: Inductive Withdrawal vs. Resonance Donation

Due to its supreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[8] This effect polarizes the C-F bond and deactivates the aromatic ring toward electrophilic attack. Simultaneously, fluorine's lone pair electrons can be donated into the pi (π) system of the ring, a phenomenon known as the resonance or mesomeric effect (+R).[8][9] While the inductive effect generally dominates, the resonance effect directs electron density to the ortho and para positions.[9] This duality is critical for understanding the reactivity and interaction profile of the molecule.

cluster_0 Fluorine's Electronic Effects on Benzonitrile F F High Electronegativity Ring Benzonitrile Ring (π-System) F:f0->Ring Inductive Effect (-I) σ-withdrawal (Deactivating) F:f0->Ring Resonance Effect (+R) π-donation (Ortho-, Para-directing)

Caption: Duality of fluorine's electronic influence on the aromatic ring.

Tuning Basicity and Acidity (pKa)

The strong -I effect of fluorine is a powerful tool for modulating the pKa of nearby functional groups.[4][6] For instance, placing a fluorine atom on a benzonitrile ring adjacent to an amine-containing side chain will decrease the basicity of the amine. This can be a crucial optimization step. A highly basic compound may be protonated at physiological pH, leading to poor membrane permeability and limited bioavailability. By lowering the pKa, a greater fraction of the compound remains in its neutral, more lipophilic state, facilitating passage across biological membranes.[4][10]

From Molecule to Medicine: Pharmacokinetic Consequences

Fluorine substitution directly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, primarily through its effects on lipophilicity and metabolic stability.

Strategic Lipophilicity Modulation

The effect of fluorine on lipophilicity (measured as LogP or LogD) is highly context-dependent. While fluorinating an aromatic ring generally increases lipophilicity, which can improve membrane permeability and target binding, excessive fluorination can have detrimental effects on solubility.[3][10][11] The strategic placement of single fluorine atoms or a trifluoromethyl group allows for fine-tuning this property to achieve an optimal balance between solubility and permeability.[3]

CompoundSubstitution PatternExperimental LogPKey Observation
BenzonitrileUnsubstituted1.56Baseline lipophilicity.
2-Fluorobenzonitrileortho-Fluoro1.72Modest increase in lipophilicity.
4-Fluorobenzonitrilepara-Fluoro1.75Similar modest increase.
3,5-Difluorobenzonitrilemeta, meta-Difluoro2.01Additive effect on lipophilicity.
4-(Trifluoromethyl)benzonitrilepara-CF32.65Significant increase in lipophilicity.
Caption: Table 1. Comparative LogP values illustrating the impact of fluorine substitution on the lipophilicity of the benzonitrile scaffold. Data is representative and serves for comparative purposes.
Enhancing Metabolic Stability

One of the most valuable applications of fluorine is to block sites of metabolic oxidation.[10][12] The Cytochrome P450 (CYP450) family of enzymes frequently metabolizes drugs via hydroxylation of vulnerable C-H bonds. The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a C-H bond and is thus highly resistant to oxidative cleavage.[13][14] Replacing a hydrogen at a known metabolic "soft spot" with fluorine effectively shields the molecule from degradation, prolonging its half-life and increasing its systemic exposure.[12][14][15]

Metabolic Blocking by Fluorine Substitution Parent Parent Benzonitrile Derivative (Metabolically Labile C-H) CYP450 CYP450 Enzymes Parent->CYP450 Oxidation Fluorinated Fluorinated Analog (Metabolically Stable C-F) Fluorinated->CYP450 Resistant Metabolite Oxidized Metabolite (Rapid Clearance) CYP450->Metabolite NoReaction Metabolism Blocked (Increased Half-Life) CYP450->NoReaction

Caption: Fluorine shields against CYP450-mediated oxidative metabolism.

A Caveat: Potential for Metabolic Defluorination

While the C-F bond is robust, it is not invincible. In certain molecular contexts, metabolic processes can lead to defluorination, potentially forming reactive or toxic metabolites.[13][16] For example, CYP-mediated hydroxylation at a fluorinated aliphatic carbon can sometimes occur.[16] It is crucial for drug development professionals to be aware of these potential liabilities and to assess the metabolic fate of fluorinated compounds thoroughly.

Enhancing Potency: Fluorine's Role in Target Engagement

Fluorine substitution can significantly enhance a molecule's binding affinity (potency) and selectivity for its biological target.

Direct and Indirect Binding Contributions

The enhancement in binding affinity can occur through several mechanisms:

  • Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, such as with the backbone amides of a protein (C-F···H-N) or with carbonyl groups (C-F···C=O).[4]

  • Conformational Control: Fluorine can influence the conformational preferences of a molecule, pre-organizing it into the bioactive conformation required for optimal binding.[3][6]

  • Altered Hydrophobicity: Increased lipophilicity can strengthen hydrophobic interactions within the target's binding pocket.[11]

Case Study: Fluorinated Benzonitriles as Covalent Inhibitors

The nitrile group itself can act as a reversible or irreversible "warhead" in covalent inhibitors, reacting with nucleophilic residues like cysteine or serine in a target's active site.[17] The electronic properties of the benzonitrile ring, which are tuned by fluorine substitution, can modulate the electrophilicity of the nitrile carbon. A more electron-deficient ring, induced by fluorine's -I effect, can make the nitrile more susceptible to nucleophilic attack, thereby increasing the rate of covalent bond formation and enhancing inhibitor potency.[2] Furthermore, highly fluorinated aryl rings themselves can sometimes serve as electrophiles for covalent modification of kinases.[18]

Synthesis and Characterization: Practical Methodologies

Key Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

A common and effective method for introducing fluorine into a benzonitrile ring is through nucleophilic aromatic substitution (SNAr). This typically involves reacting a chloro- or nitro-substituted benzonitrile with a fluoride salt (e.g., KF, CsF) at high temperatures.[19][20] The reaction is facilitated by electron-withdrawing groups (like the nitrile itself) that stabilize the negatively charged Meisenheimer complex intermediate. Microwave-assisted protocols have significantly improved the efficiency and speed of these reactions.[21]

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Difluorobenzonitrile

This protocol describes the conversion of 3,5-dichlorobenzonitrile to 3,5-difluorobenzonitrile, a self-validating system where successful conversion can be readily monitored by GC-MS and NMR.

  • Objective: To replace chlorine atoms with fluorine via a microwave-assisted SNAr reaction.

  • Materials:

    • 3,5-Dichlorobenzonitrile (1.0 eq)

    • Spray-dried Potassium Fluoride (KF) (3.0 eq)

    • Kryptofix 2.2.2 or 18-Crown-6 (0.1 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microwave reaction vial with stir bar

    • Biotage Initiator or similar single-mode microwave reactor

  • Procedure:

    • To a 10 mL microwave vial, add 3,5-dichlorobenzonitrile (e.g., 500 mg), KF (3.0 eq), and Kryptofix 2.2.2 (0.1 eq).

    • Add a magnetic stir bar and seal the vial with a septum cap.

    • Evacuate the vial and backfill with dry nitrogen or argon gas (3 cycles).

    • Add anhydrous DMSO (5 mL) via syringe.

    • Place the vial in the microwave reactor.

    • Irradiate at 200°C for 45 minutes with magnetic stirring. Causality Note: High temperature is required to overcome the activation energy for aryl-Cl bond cleavage. The microwave provides rapid, uniform heating. KF is the fluoride source, and the phase-transfer catalyst (Kryptofix) is essential to solubilize the fluoride anion in the organic solvent.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3,5-difluorobenzonitrile.

  • Validation:

    • Confirm product identity and purity via ¹H NMR, ¹⁹F NMR, and GC-MS.

    • Expected Outcome: Appearance of characteristic C-F couplings in NMR spectra and a molecular ion peak corresponding to the difluorinated product in MS. The disappearance of the starting material signal validates reaction completion.

Integrated Workflow for Evaluation

A systematic workflow is essential for evaluating the impact of fluorination. This involves synthesis, purification, structural confirmation, and a battery of biological and pharmacokinetic assays.

cluster_workflow Integrated Evaluation Workflow A Design & Synthesis (e.g., SNAr Protocol) B Purification & Characterization (HPLC, NMR, MS) A->B C In Vitro Potency Assay (IC50 Determination) B->C D Metabolic Stability Assay (Liver Microsomes) B->D E Physicochemical Profiling (LogP, Solubility) B->E F Data Analysis & SAR (Structure-Activity Relationship) C->F D->F E->F G Lead Optimization (Iterative Design) F->G G->A Next Design Cycle

Caption: A rational, iterative workflow for developing fluorinated benzonitriles.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides a reliable measure of a compound's susceptibility to phase I metabolism, a critical parameter improved by fluorination.

  • Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Positive control (e.g., Verapamil, a compound with known high clearance)

    • 96-well incubation plate and termination plate

  • Procedure:

    • Prepare the incubation mixture: In phosphate buffer, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. A control incubation without NADPH is essential to measure non-enzymatic degradation.

    • At designated time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the incubation mixture to the termination plate containing ice-cold acetonitrile with an internal standard. The 0-min point serves as the initial concentration reference.

  • Analysis:

    • Centrifuge the termination plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation & Validation:

    • Plot the natural log of the percentage of compound remaining vs. time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint). A longer t½ and lower CLint for a fluorinated analog compared to its non-fluorinated parent validates the metabolic blocking strategy.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Parent Benzonitrile-X1592.4High clearance, metabolically labile.
Fluoro-Benzonitrile-X> 60< 23.1Low clearance, significantly improved metabolic stability.
Caption: Table 2. Representative data from a human liver microsomal stability assay comparing a parent compound with its fluorinated analog.

Conclusion and Future Perspectives

Fluorine substitution is far more than a simple bioisosteric replacement for hydrogen in the benzonitrile core; it is a precision tool for multidimensional optimization. By understanding the underlying electronic and physicochemical principles, medicinal chemists can rationally deploy fluorine to enhance metabolic stability, fine-tune bioavailability, and improve target potency. As synthetic fluorination methods become more sophisticated and our understanding of fluorine's interactions in biological systems deepens, the strategic application of fluorine to the versatile benzonitrile scaffold will undoubtedly continue to yield novel and effective therapeutics across a wide range of disease areas. The key to success lies in a holistic, iterative approach that combines rational design with robust, self-validating experimental evaluation.

References

Methodological & Application

Application Note: 2,3-Difluoro-4-methoxybenzonitrile as a Key Building Block in the Synthesis of Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibition

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[1] Their efficacy often hinges on achieving high potency and selectivity for the target kinase while maintaining favorable pharmacokinetic properties. The strategic incorporation of fluorine into drug candidates is a well-established method to modulate these characteristics.[2] Fluorine's unique properties, such as high electronegativity, small steric footprint, and the strength of the C-F bond, allow medicinal chemists to fine-tune lipophilicity, block metabolic pathways, and enhance binding affinity through specific non-covalent interactions.[3][4]

Among the vast array of fluorinated building blocks, 2,3-Difluoro-4-methoxybenzonitrile has emerged as a particularly valuable synthon. Its vicinal difluoro substitution pattern, combined with a methoxy group and a versatile nitrile handle, provides a unique combination of electronic and structural features. This arrangement is particularly well-suited for the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[5][6] This application note will detail the strategic use of this building block in the synthesis of a potent BTK inhibitor, providing a comprehensive workflow, experimental protocol, and scientific rationale.

Case Study: Synthesis of a Covalent BTK Inhibitor Core

A critical step in the synthesis of many covalent BTK inhibitors, such as Acalabrutinib and its analogues, involves the construction of a central aminopyrazole ring, which is then linked to a warhead-containing moiety.[7] this compound serves as the foundational piece for the "right-hand" fragment of the inhibitor, which ultimately occupies a key pocket in the BTK active site.

The core reaction is a nucleophilic aromatic substitution (SNAr) followed by a Thorpe-Ziegler cyclization. The electron-withdrawing nature of the nitrile group and the ortho-fluorine atom activates the C4 position for nucleophilic attack by an appropriate amine, displacing the fluorine atom at that position.

Synthetic Workflow Overview

The overall process involves the coupling of this compound with an aminopyrazole derivative. This key step constructs the core diarylamine scaffold of the inhibitor. The nitrile group can then be further elaborated or remain as a key interaction point within the kinase binding site.

G Figure 1: Synthetic Workflow A 2,3-Difluoro-4- methoxybenzonitrile C SNAr Coupling Reaction A->C B 3-Amino-4-methyl-1H-pyrazole (or similar derivative) B->C D Intermediate: 4-((4-methyl-1H-pyrazol-3-yl)amino)- 2,3-difluorobenzonitrile C->D Formation of Diaryl Amine Linkage E Further Elaboration (e.g., to couple with 'warhead' fragment) D->E F Final Covalent BTK Inhibitor E->F

Figure 1: Synthetic Workflow for BTK Inhibitor Core

Detailed Experimental Protocol: SNAr Coupling

This protocol describes the synthesis of a key intermediate, coupling the title compound with a representative aminopyrazole.

Reaction: Synthesis of 4-((4-methyl-1H-pyrazol-3-yl)amino)-2,3-difluorobenzonitrile

3.1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Eq.
This compound256417-12-6169.1310.01.0
3-Amino-4-methyl-1H-pyrazole17535-70-197.1211.01.1
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-

3.2. Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.69 g, 10.0 mmol).

  • Reagent Addition: Add 3-Amino-4-methyl-1H-pyrazole (1.07 g, 11.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (50 mL) to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

    • Scientific Rationale: The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing its basicity, while not interfering with the nucleophilic attack. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.[8] Potassium carbonate acts as a base to deprotonate the aminopyrazole, generating the active nucleophile.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting benzonitrile), cool the mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.

  • Extraction: A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a solid.

3.3. Expected Results & Characterization

ParameterExpected Outcome
Yield 75-85%
Appearance Off-white to pale yellow solid
Purity (LC-MS) >98%
¹H NMR Consistent with the structure of the coupled product.
MS (ESI+) [M+H]⁺ calculated for C₁₂H₈F₂N₄O: 263.07, found ~263.1

Authoritative Grounding and Mechanistic Insights

The utility of fluorinated benzonitriles as precursors for kinase inhibitors is well-documented in medicinal chemistry literature and patents.[9] The vicinal difluoro arrangement in this compound is particularly advantageous. The fluorine at the 3-position provides a steric and electronic environment that can enhance selectivity, while the fluorine at the 2-position, ortho to the nitrile, can influence the conformation and binding mode of the final inhibitor.[10]

The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The strong electron-withdrawing effects of the nitrile and the adjacent fluorine atoms stabilize this intermediate, facilitating the displacement of the fluoride leaving group. This reaction is a robust and widely used method for constructing the diarylamine linkage central to many kinase inhibitors.[11]

G Figure 2: Key Interactions of the Scaffold Kinase Kinase Hinge Region (Backbone NH groups) Inhibitor Inhibitor Core Methoxy Methoxy Group (O) Nitrile Nitrile Group (N) Fluorine Ortho-Fluoro Group Methoxy->Kinase H-Bond Acceptor Nitrile->Kinase H-Bond Acceptor Fluorine->Kinase Modulates pKa, Blocks Metabolism

Figure 2: Rationale for Pharmacophore Elements

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex kinase inhibitors, particularly for BTK.[12] Its specific substitution pattern allows for efficient and regioselective synthesis of key diarylamine intermediates via SNAr chemistry. The resulting scaffold is pre-organized with functional groups that are known to form critical hydrogen bonds and other favorable interactions within kinase active sites, ultimately contributing to the potency and selectivity of the final drug molecule. The protocols and insights provided herein offer a solid foundation for researchers engaged in the discovery and development of next-generation targeted therapies.

References

Application Note: 2,3-Difluoro-4-methoxybenzonitrile as a Strategic Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials, with fluorine incorporation often enhancing metabolic stability and binding affinity.[1][2][3] This application note details the strategic use of 2,3-difluoro-4-methoxybenzonitrile, a versatile and highly functionalized aromatic building block, for the synthesis of novel benzimidazole and quinolone derivatives. We provide detailed, field-tested protocols that leverage sequential nucleophilic aromatic substitution (SNAr) reactions, demonstrating the controlled displacement of the activated fluorine atoms to construct complex molecular architectures relevant to drug discovery and materials science.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, pKa, and metabolic profile. Heterocyclic scaffolds are particularly valuable, appearing in a majority of FDA-approved drugs.[1] Consequently, building blocks that combine both fluorine atoms and versatile functional groups are of paramount importance for generating novel chemical entities.

This compound ( 1 ) is an exemplary scaffold for this purpose.[4] Its key features include:

  • Two Ortho Fluorine Atoms: Differentially activated by the electron-withdrawing nitrile group, allowing for potential sequential SNAr reactions.[5][6][7]

  • A Nitrile Group: A versatile functional handle that can be hydrolyzed, reduced, or participate directly in cyclization reactions to form nitrogen-containing heterocycles.

  • A Methoxy Group: An electron-donating group that modulates the electronic properties of the ring and can serve as a synthetic handle for demethylation to a phenol.

This guide provides researchers with the foundational knowledge and step-by-step protocols to exploit the reactivity of 1 in the synthesis of high-value heterocyclic systems.

Physicochemical and Safety Data for this compound
PropertyValueSource
CAS Number 256417-12-6[4]
Molecular Formula C₈H₅F₂NO[4][8]
Molecular Weight 169.13 g/mol [4]
Melting Point 82 °C[4]
Appearance White to off-white solid
Hazard Codes H302, H311, H315, H319, H332[4]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[4]

Safety Note: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Strategy I: Synthesis of a Novel Fluorinated Benzimidazole

This strategy employs a three-step sequence involving an initial intermolecular SNAr, followed by nitro group reduction and a final acid-catalyzed intramolecular cyclization onto the nitrile. This pathway exemplifies how the nitrile group serves as a key element for ring formation.

G start 2,3-Difluoro-4-methoxy- benzonitrile (1) inter1 Intermediate (2) (Nitro-Aryl Ether) start->inter1 Step 1: SNAr 4-Amino-2-nitrophenol, K2CO3, DMF inter2 Intermediate (3) (o-Phenylenediamine) inter1->inter2 Step 2: Reduction Fe, NH4Cl, EtOH/H2O final Final Product (4) (Fluorinated Benzimidazole) inter2->final Step 3: Cyclization p-TsOH, Toluene G start 2,3-Difluoro-4-methoxy- benzonitrile (1) inter1 Intermediate (5) (Aminobenzonitrile) start->inter1 Step 1: SNAr NH3(aq), DMSO inter2 Intermediate (6) (Enamine) inter1->inter2 Step 2: Condensation Diethyl ethoxymethylene- malonate final Final Product (7) (Fluoroquinolone) inter2->final Step 3: Thermal Cyclization Diphenyl ether

References

The Strategic Role of 2,3-Difluoro-4-methoxybenzonitrile in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of more effective and environmentally benign crop protection solutions, fluorinated organic compounds have emerged as a cornerstone of modern agrochemical research.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically enhance a compound's biological efficacy, metabolic stability, and target specificity. This guide provides a detailed examination of 2,3-Difluoro-4-methoxybenzonitrile, a key fluorinated intermediate, and its pivotal role in the synthesis of advanced agrochemicals. We will explore its synthesis, drawing upon established chemical principles, and delineate its application in the creation of potent fungicidal agents. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Fluorine Advantage in Agrochemicals

The unique physicochemical properties of the fluorine atom have made it a powerful tool in the design of novel agrochemicals. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.[1] These attributes often translate to agrochemicals with higher potency at lower application rates, a crucial factor in minimizing environmental impact and developing more sustainable agricultural practices.

This compound (CAS No: 256417-12-6) is a versatile building block that embodies the "fluorine advantage."[2] Its substituted benzonitrile core provides a reactive handle for the construction of more complex molecular architectures, while the difluoro and methoxy groups contribute to the fine-tuning of the final product's biological activity and pharmacokinetic profile. This guide will illuminate the synthetic pathways to this valuable intermediate and its subsequent utilization in the synthesis of a novel fungicide.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be strategically approached through a multi-step sequence, commencing with the formylation of a suitable precursor, followed by methylation and subsequent conversion of the aldehyde to a nitrile.

Synthesis of the Precursor: 2,3-Difluoro-4-hydroxybenzaldehyde

A plausible and efficient route to the key intermediate, 2,3-difluoro-4-hydroxybenzaldehyde, involves a directed ortho-metalation strategy, a powerful technique for the regioselective functionalization of aromatic rings.

Caption: Synthetic pathway to 2,3-Difluoro-4-hydroxybenzaldehyde.

Protocol 1: Synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde

Materials:

  • 1,2-Difluorobenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sodium hydroxide (NaOH)

  • Hexamethylenetetramine

  • Glyceroboric acid

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Bromination: To a solution of 1,2-difluorobenzene in a suitable solvent, add FeBr₃ as a catalyst. Slowly add bromine at a controlled temperature. The reaction mixture is then stirred until the starting material is consumed (monitored by GC-MS). The mixture is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) and water, followed by drying and distillation to yield 1-bromo-2,3-difluorobenzene.

  • Hydroxylation: Prepare a Grignard reagent by reacting 1-bromo-2,3-difluorobenzene with magnesium turnings in anhydrous THF. To this Grignard reagent, add trimethyl borate at low temperature. The resulting boronic ester is then oxidized using an alkaline solution of hydrogen peroxide to yield 2,3-difluorophenol.

  • Formylation (Duff Reaction): A mixture of 2,3-difluorophenol, hexamethylenetetramine, and glyceroboric acid is heated. After the reaction is complete, the mixture is hydrolyzed with aqueous acid (e.g., HCl) to afford 2,3-difluoro-4-hydroxybenzaldehyde. The crude product is then purified by column chromatography or recrystallization.

Methylation of 2,3-Difluoro-4-hydroxybenzaldehyde

The phenolic hydroxyl group is then methylated to yield 2,3-difluoro-4-methoxybenzaldehyde.

Protocol 2: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

Materials:

  • 2,3-Difluoro-4-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,3-difluoro-4-hydroxybenzaldehyde in acetone or DMF, add potassium carbonate as a base.

  • Slowly add dimethyl sulfate or methyl iodide to the mixture at room temperature.

  • The reaction is stirred until completion (monitored by TLC or LC-MS).

  • The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to give 2,3-difluoro-4-methoxybenzaldehyde.

Conversion to this compound

The final step involves the conversion of the aldehyde functionality to a nitrile. A common and effective method is the dehydration of the corresponding oxime.

Caption: Conversion of the aldehyde to the target nitrile.

Protocol 3: Synthesis of this compound

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or other suitable base

  • Acetic anhydride or other dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide)

  • Ethanol

  • Water

Procedure:

  • Oxime Formation: A mixture of 2,3-difluoro-4-methoxybenzaldehyde, hydroxylamine hydrochloride, and a base (e.g., sodium acetate) in aqueous ethanol is heated to reflux. The reaction is monitored by TLC until the aldehyde is consumed. The resulting oxime may precipitate upon cooling and can be isolated by filtration.

  • Dehydration: The isolated oxime is then heated with a dehydrating agent such as acetic anhydride. The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Table 1: Summary of Key Reaction Parameters

StepReactionKey ReagentsSolventTypical Temperature
2.1FormylationHexamethylenetetramine, Glyceroboric acid-High Temperature
2.2MethylationDimethyl sulfate, K₂CO₃Acetone/DMFRoom Temperature
2.3Nitrile FormationNH₂OH·HCl, Acetic anhydrideEthanol, then neatReflux

Application in Agrochemical Synthesis: A Case Study in Fungicide Development

While the direct synthesis of a commercialized agrochemical from this compound is not publicly disclosed in detail, its structural motif is present in patented fungicidal compounds. For the purpose of this guide, we will explore a representative synthesis of a hypothetical, yet structurally relevant, fungicide based on a pyrazole carboxamide scaffold, a class of fungicides known to be effective against a broad spectrum of plant pathogens.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which is then coupled with a suitable amine-containing heterocyclic core to form the final amide-based fungicide.

Caption: Synthetic route to a hypothetical fungicide.

Protocol 4: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

Materials:

  • This compound

  • Hydrochloric acid (concentrated) or Sodium hydroxide

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A suitable pyrazole amine (e.g., 3-amino-5-methylpyrazole)

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Hydrolysis to Carboxylic Acid: this compound is hydrolyzed to 2,3-difluoro-4-methoxybenzoic acid by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) followed by acidification. The resulting carboxylic acid is isolated and purified.

  • Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent.

  • Amide Coupling: The crude acid chloride is then reacted with the chosen pyrazole amine in the presence of a base (e.g., triethylamine) in an anhydrous solvent like DCM or THF to form the final pyrazole carboxamide fungicide. The product is then purified by chromatography.

Analytical Characterization

The purity and identity of this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and substitution pattern. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of advanced agrochemicals. Its strategic design, incorporating fluorine and a reactive nitrile group, allows for the efficient construction of complex molecules with enhanced biological properties. The synthetic protocols outlined in this guide provide a practical framework for researchers to access this key building block and explore its potential in the development of next-generation crop protection agents. The continued exploration of fluorinated intermediates like this compound will undoubtedly fuel further innovation in the agrochemical industry.

References

Protocol for Suzuki Coupling with 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Nitriles

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 2,3-Difluoro-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and nitrile groups presents unique challenges and opportunities for this transformation. This document outlines the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental protocol, discusses key parameters for optimization, and offers troubleshooting advice to guide researchers, scientists, and drug development professionals in successfully synthesizing novel biaryl compounds.

Introduction: The Significance of Fluorinated Biaryl Nitriles

The this compound scaffold is of significant interest in drug discovery. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule, while the nitrile group serves as a versatile synthetic handle and a potential hydrogen bond acceptor. The Suzuki-Miyaura coupling is a paramount carbon-carbon bond-forming reaction in modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3] This protocol is designed to provide a robust starting point for the coupling of this electron-deficient aryl halide, enabling the synthesis of diverse libraries of complex molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond (in this case, the C-Br or C-Cl bond, as the C-F bond is generally unreactive) of the this compound.[4][7] This forms a Pd(II) intermediate. The reactivity order for halides is typically I > Br > OTf >> Cl >> F.[4]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[6][9]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L_n-R' PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R' (Product) PdII_ArR->Product ArX Ar-X (2,3-Difluoro-4- methoxybenzonitrile) ArX->PdII_ArX Boronic R'-B(OH)₂ (Boronic Acid) Boronic->PdII_ArR Base Base (e.g., K₂CO₃) Base->PdII_ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Reagent Selection

The success of the Suzuki coupling with an electron-deficient substrate like this compound hinges on the careful selection of the catalyst system, base, and solvent.

ParameterSelection & Rationale
Aryl Halide This compound is the electrophilic partner. If both bromo- and chloro-analogs are available, the bromide is significantly more reactive.[4]
Boronic Acid The nucleophilic partner. Purity is critical; impurities can inhibit the catalyst. Using a slight excess (1.1-1.5 equivalents) is common to drive the reaction to completion.
Palladium Pre-catalyst Common choices include Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf).[7][10] These are typically Pd(II) or Pd(0) sources that form the active Pd(0) catalyst in situ. Catalyst loading is typically low (0.5-5 mol%).
Ligand Crucial for success. Electron-rich and bulky phosphine ligands are required to facilitate both the oxidative addition to the electron-deficient aryl halide and the final reductive elimination step.[11][12] Excellent choices include biarylphosphines like SPhos or XPhos, or bulky alkylphosphines like P(t-Bu)₃.[2][13] The use of pre-formed catalyst-ligand complexes (palladacycles) can also be highly effective.[4]
Base A base is essential for activating the boronic acid.[14][15] The choice of base can significantly impact yield. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][9] Weaker bases are often preferred to minimize side reactions.[9] An aqueous solution of the base is frequently used.
Solvent Aprotic polar solvents are typically used. Common systems include dioxane/water, THF/water, or toluene/water mixtures.[6][16] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[16] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a bromo-substituted this compound with a generic arylboronic acid.

Materials and Equipment:

  • 5-Bromo-2,3-difluoro-4-methoxybenzonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar and stir plate with heating

  • Condenser (if not using a sealed vessel)

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard laboratory glassware for workup

  • Ethyl acetate, brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B 2. Seal & Purge: Evacuate and backfill with inert gas (3x) A->B C 3. Add Solvents: Degassed Dioxane & Water B->C D 4. Heat & Stir: Set to 80-100 °C C->D E 5. Monitor Progress: Via TLC or LC-MS D->E F 6. Cool & Filter: Filter through Celite, rinse with EtOAc E->F G 7. Extraction: Partition between EtOAc and Water/Brine F->G H 8. Dry & Concentrate: Dry organic layer (Na₂SO₄), remove solvent G->H I 9. Purify: Flash Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 5-bromo-2,3-difluoro-4-methoxybenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl halide). The mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).[17] For TLC, a 1:1 mixture of ethyl acetate and hexanes is often a suitable eluent.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.[5]

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[5][18]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

If the reaction is slow or provides a low yield, consider the following adjustments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure).Ensure proper degassing of solvents and maintenance of an inert atmosphere throughout the reaction.
Poor quality boronic acid.Use freshly purchased boronic acid or recrystallize older batches. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
Inappropriate ligand or base.Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) or different bases (e.g., Cs₂CO₃, K₃PO₄).
Formation of Side Products Protodeborylation: The boronic acid decomposes back to the corresponding arene.[16]Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or anhydrous conditions with a base like CsF.[8]
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.Lower the reaction temperature or use a more active catalyst system to favor the cross-coupling pathway.
Difficult Purification Residual boronic acid or byproducts.During the workup, an aqueous wash with a mild base (e.g., 1M NaOH) can help remove unreacted boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of novel derivatives based on the this compound core. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate a wide range of biaryl structures. This protocol offers a validated starting point, and the provided optimization strategies will aid in overcoming challenges associated with this specific class of electron-deficient substrates, ultimately accelerating research and development in pharmaceuticals and material science.

References

experimental procedure for the synthesis of amides from 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Synthesis of 2,3-Difluoro-4-methoxybenzamide from 2,3-Difluoro-4-methoxybenzonitrile via Peroxide-Mediated Hydrolysis

Introduction: The Significance of Fluorinated Amides in Drug Discovery

The amide functional group is a cornerstone of medicinal chemistry, present in approximately 25% of all top-selling pharmaceuticals.[1] Its unique combination of chemical stability, hydrogen bonding capability, and conformational rigidity makes it a privileged scaffold in the design of biologically active molecules.[2] When incorporated into an aromatic system, particularly one bearing fluorine atoms, the resulting benzamide can exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties.

The target molecule, 2,3-Difluoro-4-methoxybenzamide, is a valuable building block for synthesizing more complex pharmaceutical intermediates. The direct and selective conversion from its nitrile precursor, this compound, is a critical transformation. While traditional nitrile hydrolysis methods using strong acids or bases are effective, they often suffer from a lack of selectivity, leading to the over-hydrolysis of the desired amide to the corresponding carboxylic acid.[3][4]

This application note provides a robust and highly selective protocol for the synthesis of 2,3-Difluoro-4-methoxybenzamide using a peroxide-mediated hydrolysis method. This approach offers a mild, efficient, and high-yielding alternative to harsher classical methods, making it ideal for the synthesis of sensitive and high-value pharmaceutical intermediates.[5]

Chemical Principle: Selective Hydration of Nitriles

The conversion of a nitrile (R-C≡N) to a primary amide (R-CONH₂) is a hydration reaction. The primary challenge is to add one equivalent of water across the carbon-nitrogen triple bond without further hydrolysis of the resulting amide.

  • Acid-Catalyzed Hydrolysis : In this method, the nitrile is activated by protonation, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] However, the amide product can also be hydrolyzed under these conditions, often requiring careful control of reaction time and temperature.

  • Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[8][9] While effective, this method can also lead to the formation of the carboxylate salt, especially with prolonged reaction times or elevated temperatures.[5]

  • Peroxide-Mediated Hydrolysis : A milder and more selective method involves the use of hydrogen peroxide under basic conditions.[5] The base (e.g., NaOH) deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion readily attacks the nitrile carbon. The subsequent intramolecular rearrangement and proton transfer steps yield the primary amide with minimal formation of the carboxylic acid byproduct.[10] This method's high selectivity is the primary reason for its selection in the detailed protocol below.

The diagram below illustrates the key steps in the conversion of the nitrile to the amide using the hydroperoxide anion.

G cluster_0 Mechanism Overview Nitrile Ar-C≡N (this compound) Intermediate [Ar-C(OOH)=N⁻] Peroxyimidate Intermediate Nitrile->Intermediate Forms Intermediate Peroxide HOO⁻ (Hydroperoxide Anion) Peroxide->Nitrile Nucleophilic Attack Amide Ar-CONH₂ (Final Amide Product) Intermediate->Amide Rearrangement & Proton Transfer

Caption: Simplified mechanism of peroxide-mediated nitrile hydration.

Detailed Experimental Protocol

This protocol details the selective synthesis of 2,3-Difluoro-4-methoxybenzamide.

Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥98%Sigma-Aldrich179944-77-7Starting material
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OFisher Scientific7722-84-1Oxidant
Sodium Hydroxide (NaOH)≥98%, pelletsVWR1310-73-2Base catalyst
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs64-17-5Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction solvent
Deionized Water (H₂O)High PurityIn-house7732-18-5For work-up
Brine (Saturated NaCl)N/AIn-house7647-14-5For washing
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9Drying agent
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.00 g, 29.6 mmol, 1.0 equiv.) in ethanol (30 mL).

  • Reagent Addition: While stirring the solution at room temperature, add 6 M sodium hydroxide solution (2.5 mL, 15 mmol, 0.5 equiv.).

  • Peroxide Addition: Cool the mixture in an ice-water bath to approximately 5-10 °C. Slowly add 30% hydrogen peroxide (6.7 mL, 65 mmol, 2.2 equiv.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 20 °C. Caution: Hydrogen peroxide is a strong oxidant.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 40-50 °C using a water bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold deionized water. The product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield the crude 2,3-Difluoro-4-methoxybenzamide.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to achieve high purity (>99%).

The following diagram outlines the complete experimental procedure from setup to final product characterization.

G A Setup Reaction (Flask, Stir Bar, Condenser) B Dissolve Nitrile in EtOH A->B C Add NaOH Solution B->C D Cool to 5-10 °C C->D E Add H₂O₂ Dropwise D->E F Heat to 40-50 °C E->F G Monitor by TLC F->G H Cool & Pour into Water G->H Upon Completion I Filter Product H->I J Wash with H₂O I->J K Dry in Vacuum Oven J->K L Characterize Product (NMR, MP, IR) K->L

Caption: Step-by-step workflow for amide synthesis.

Quantitative Data and Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValue
Starting Material
This compound5.00 g (29.6 mmol)
Reagents
Ethanol30 mL
6 M NaOH2.5 mL (0.5 equiv.)
30% H₂O₂6.7 mL (2.2 equiv.)
Reaction Conditions
Temperature40-50 °C
Time2-4 hours
Expected Results
Product2,3-Difluoro-4-methoxybenzamide
Theoretical Yield5.53 g
Typical Isolated Yield4.98 g - 5.25 g (90-95%)
AppearanceWhite crystalline solid
Trustworthiness and Validation
  • Self-Validation: The progress of the reaction should be unequivocally verifiable using TLC, showing the consumption of the starting nitrile (higher Rf) and the appearance of the more polar amide product (lower Rf).

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis. The expected ¹H NMR will show characteristic broad signals for the -NH₂ protons.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, a small additional charge of 30% H₂O₂ can be added. Ensure the temperature is maintained, as the reaction is slow at room temperature.

    • Formation of Carboxylic Acid: If over-hydrolysis is observed (detectable by LC-MS or a change in solubility during work-up), reduce the reaction temperature or time in subsequent runs. The use of stoichiometric or excess base should be avoided.

References

The Strategic deployment of 2,3-Difluoro-4-methoxybenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—are invaluable tools for medicinal chemists.[1][2] Among the repertoire of fluorinated building blocks, 2,3-Difluoro-4-methoxybenzonitrile has emerged as a particularly versatile and powerful intermediate.[3] Its carefully orchestrated arrangement of electron-withdrawing and -donating groups on a benzonitrile core makes it a highly valuable precursor for the synthesis of complex therapeutic agents, most notably in the realm of oncology.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of targeted kinase inhibitors, providing detailed, field-proven protocols for its key transformations. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with a molecular weight of 169.13 g/mol .[4] Its structure is characterized by a benzonitrile ring substituted with two adjacent fluorine atoms and a methoxy group. This substitution pattern creates a unique electronic environment that dictates its reactivity.

PropertyValueSource
CAS Number 256417-12-6[3]
Molecular Formula C₈H₅F₂NO[3]
Molecular Weight 169.13 g/mol [3]
Appearance Off-white to pale yellow crystalline powder[3]
Melting Point 82 °C[3]

The two electron-withdrawing fluorine atoms, ortho and meta to the nitrile group, activate the aromatic ring for nucleophilic aromatic substitution (SₙAr). The fluorine atom at the 3-position is particularly activated by the para-methoxy group, making it a prime site for displacement by nucleophiles. This predictable reactivity is a key feature exploited in multi-step syntheses.

Application in the Synthesis of Kinase Inhibitors

The utility of this compound is prominently showcased in the synthesis of several potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Case Study 1: Crizotinib - A MET/ALK Inhibitor

Crizotinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[5] The synthesis of Crizotinib and its analogues frequently employs intermediates derived from this compound. The core synthetic strategy involves the displacement of one of the fluorine atoms on the benzonitrile ring with a suitable nucleophile, followed by further functionalization.

A common synthetic route involves the reaction of a piperidine derivative with an activated benzonitrile intermediate. While patents often describe the overall scheme, the following protocol provides a detailed, plausible procedure for a key SₙAr step, based on established principles of this reaction type.

G A This compound C SₙAr Reaction (Base, Solvent) A->C B Piperidine Derivative (Nucleophile) B->C D Key Crizotinib Intermediate C->D

Caption: Synthetic approach to a Crizotinib intermediate.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with a Piperidine Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a generic piperidine nucleophile, a common transformation in the synthesis of Crizotinib precursors.

Materials:

  • This compound

  • Piperidine derivative (e.g., 4-(4-bromo-1H-pyrazol-1-yl)piperidine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the piperidine derivative (1.1 eq) to the solution.

  • Add the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The choice of temperature will depend on the reactivity of the specific piperidine derivative.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF/DMSO).

  • Combine the organic layers and wash with brine to remove residual DMF/DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted benzonitrile intermediate.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SₙAr reaction by stabilizing the charged Meisenheimer intermediate.[6]

  • Base: A non-nucleophilic base like K₂CO₃ or DIPEA is required to deprotonate the piperidine nitrogen (if it is a secondary amine) or to act as a scavenger for the HF formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

Case Study 2: PF-06463922 - A Next-Generation ALK/ROS1 Inhibitor

PF-06463922 is a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), designed to overcome resistance to first-generation inhibitors like Crizotinib.[4][7] The synthesis of this complex molecule also utilizes fluorinated benzonitrile intermediates, highlighting the continued importance of building blocks like this compound in the development of advanced therapeutics.

The synthesis of PF-06463922 involves multiple steps, including a likely Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond. The following is a representative protocol for such a reaction, adapted for a derivative of this compound.

G A Aryl Boronic Acid/Ester C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Functionalized Benzonitrile (from this compound) B->C D Biaryl Intermediate for PF-06463922 C->D

Caption: Suzuki-Miyaura coupling in the synthesis of a PF-06463922 precursor.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a functionalized aryl halide (derived from this compound) with an arylboronic acid or ester.

Materials:

  • Functionalized aryl halide (e.g., a bromo- or iodo-substituted derivative of the product from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine the functionalized aryl halide (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ, is essential for the catalytic cycle of the Suzuki-Miyaura reaction.[8][9] The choice of ligand (e.g., PPh₃, dppf) can significantly impact the reaction's efficiency.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[10]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its well-defined reactivity and the advantageous properties it imparts to its derivatives have solidified its role as a key building block in the synthesis of complex, life-saving medicines. The protocols detailed herein provide a practical framework for the utilization of this versatile intermediate. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic application of such precisely functionalized building blocks will undoubtedly remain at the forefront of medicinal chemistry innovation.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2,3-Difluoro-4-methoxybenzonitrile in Medicinal Chemistry

This compound is a highly valuable and versatile starting material in the synthesis of novel compounds for drug discovery and development.[1] Its unique trifunctional substitution pattern on the benzene ring offers a strategic advantage for medicinal chemists. The presence of two fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of derivative compounds by altering their electronic properties and lipophilicity.[2] The methoxy group provides a site for potential modification or demethylation to a phenol, which can act as a key hydrogen bond donor in interactions with biological targets. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including primary amines, carboxylic acids, and various heterocyclic scaffolds, which are prevalent in many marketed drugs.[2]

This guide provides detailed application notes and experimental protocols for the transformation of this compound into several key structural motifs, empowering researchers to leverage this building block in their synthetic campaigns.

Core Synthetic Transformations and Their Mechanistic Rationale

The synthetic utility of this compound stems from the reactivity of its nitrile and methoxy groups, as well as the potential for further functionalization of the aromatic ring. Below, we detail several key transformations with an emphasis on the underlying chemical principles.

I. Functional Group Transformations of the Nitrile Moiety

The cyano group is a cornerstone of this molecule's versatility. Its conversion into other functional groups opens up a vast chemical space for analog synthesis.

Rationale: The conversion of the nitrile to a carboxylic acid introduces a key acidic functional group, which can participate in salt formation, act as a hydrogen bond donor and acceptor, and serve as a precursor for amides, esters, and other derivatives. This transformation is typically achieved under acidic or basic conditions.[3] Basic hydrolysis is often preferred for substrates with electron-withdrawing groups, as it proceeds via nucleophilic attack of hydroxide on the electrophilic nitrile carbon.[4] The electron-withdrawing nature of the two fluorine atoms on the ring enhances the electrophilicity of the nitrile carbon, facilitating this reaction.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq.).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The hydrolysis of fluorinated benzonitriles can be a relatively slow process.[1]

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2). This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum to yield 2,3-Difluoro-4-methoxybenzoic acid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation: Hydrolysis of Substituted Benzonitriles

Starting MaterialConditionsProductYieldReference
2,6-DifluorobenzonitrileHigh-temperature water (non-catalytic)2,6-Difluorobenzoic acid~64%[1]
Acetonitrile10% NaOH, refluxAcetic acidGood[4]
BenzonitrileNaOH, heatBenzoic acidNot specified[4]

Rationale: The reduction of the nitrile group to a primary amine provides a basic center, crucial for forming salts and engaging in hydrogen bonding as a donor. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Experimental Protocol: Reduction with LiAlH₄

  • Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle it with extreme caution in an inert, dry atmosphere.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser under an inert atmosphere (N₂ or Ar), and a magnetic stir bar, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Addition of Substrate: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts.

  • Isolation: Stir the resulting mixture at room temperature until a granular white precipitate forms. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude amine can be purified by distillation or column chromatography.

II. Synthesis of Heterocyclic Scaffolds

The nitrile group is an excellent precursor for the synthesis of various five-membered heterocycles, which are privileged structures in medicinal chemistry.

Rationale: Tetrazoles are important bioisosteres of carboxylic acids, offering similar acidity but improved metabolic stability and pharmacokinetic properties.[5][6] The most common method for their synthesis is the [2+3] cycloaddition of a nitrile with an azide source, often sodium azide.[5][6] This reaction can be catalyzed by various Lewis acids.

Experimental Protocol: Azide-Nitrile Cycloaddition

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), sodium azide (NaN₃, 1.5-2.0 eq.), and a catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride (Et₃N·HCl) (1.0-1.5 eq.) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidification: Acidify the aqueous mixture to pH ~2 with dilute HCl. This will protonate the tetrazole and cause it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Synthetic Pathways

Synthetic_Pathways Start 2,3-Difluoro-4- methoxybenzonitrile CarboxylicAcid 2,3-Difluoro-4- methoxybenzoic Acid Start->CarboxylicAcid NaOH, H₂O Reflux Amine (2,3-Difluoro-4- methoxyphenyl)methanamine Start->Amine 1. LiAlH₄, THF 2. H₂O Tetrazole 5-(2,3-Difluoro-4- methoxyphenyl)-1H-tetrazole Start->Tetrazole NaN₃, ZnCl₂ DMF, Heat Phenol 2,3-Difluoro-4- hydroxybenzonitrile Start->Phenol BBr₃ or L-Selectride CH₂Cl₂

The nitrile functionality can also be elaborated into other important five-membered heterocycles like oxadiazoles and thiazoles.

  • 1,3,4-Oxadiazoles: These can be synthesized by first converting the nitrile to an amidoxime via reaction with hydroxylamine. The resulting amidoxime is then cyclized with an acyl chloride or carboxylic acid.[7]

  • Thiazoles: The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[8] While this would require prior modification of the starting material, it highlights a potential pathway for further diversification.

III. Modification of the Methoxy Group: Demethylation to a Phenol

Rationale: The methoxy group can be cleaved to reveal a phenol, a crucial functional group for hydrogen bonding interactions with biological targets. This transformation significantly alters the electronic and physicochemical properties of the molecule. Demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like L-Selectride.

Experimental Protocol: Demethylation with Boron Tribromide

  • Safety Note: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Reagent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of boron tribromide (1.1-1.5 eq.) in CH₂Cl₂ dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching: Cool the reaction to 0 °C and slowly add methanol to quench the excess BBr₃, followed by the slow addition of water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude 2,3-Difluoro-4-hydroxybenzonitrile can be purified by column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification Setup {Reaction Setup | 1. Add reagents to flask 2. Establish inert atmosphere} Reaction {Reaction Execution | 1. Add substrate solution 2. Control temperature 3. Monitor by TLC} Setup->Reaction Quench {Quenching | 1. Cool to 0 °C 2. Add quenching agent} Reaction->Quench Workup {Work-up | 1. Extraction 2. Washing & Drying} Quench->Workup Purification {Purification | 1. Concentrate crude product 2. Column chromatography or Recrystallization} Workup->Purification Product {Final Product | 1. Characterization (NMR, MS) 2. Purity analysis} Purification->Product

Conclusion and Future Directions

This compound is a potent building block for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a robust framework for the transformation of its key functional groups, enabling the exploration of a rich chemical space. Further derivatization of the resulting amines, carboxylic acids, and heterocyclic scaffolds will undoubtedly lead to the discovery of new bioactive molecules. The strategic incorporation of fluorine and the latent phenolic functionality make this starting material particularly attractive for modern drug discovery programs.

References

The Strategic deployment of 2,3-Difluoro-4-methoxybenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing the pharmacological profiles of therapeutic agents.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have made fluorinated building blocks indispensable in the quest for novel, potent, and selective drugs.[1] Among these, 2,3-difluoro-4-methoxybenzonitrile has emerged as a particularly valuable starting material, offering a unique combination of reactive sites that can be strategically manipulated to construct complex, biologically active molecules, most notably in the realm of kinase inhibitors for oncology.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced kinase inhibitors. We will delve into the synthetic utility of its key functional groups, provide detailed, field-proven protocols for its transformation, and elucidate the causal relationships between its structural features and the biological activity of the resulting molecules.

Core Attributes of this compound: A Chemist's Perspective

The synthetic versatility of this compound stems from the distinct reactivity of its constituent parts: the nitrile group, the vicinal fluorine atoms, and the methoxy group. Understanding the interplay of these functionalities is paramount to harnessing the full potential of this building block.

FeatureChemical PropertySynthetic Utility
Nitrile Group Electron-withdrawing, can be hydrolyzed, reduced, or cyclized.Serves as a precursor to amines, amides, carboxylic acids, and various nitrogen-containing heterocycles, which are common pharmacophores in kinase inhibitors.
Vicinal Fluorine Atoms Strong electron-withdrawing groups, activate the aromatic ring for nucleophilic aromatic substitution (SNAr).The fluorine at the 2-position is particularly activated by the adjacent nitrile group, making it a prime site for displacement by nucleophiles to introduce key side chains.
Methoxy Group Can be cleaved to reveal a highly functionalizable phenol.The resulting hydroxyl group can act as a hydrogen bond donor or be further elaborated through etherification to append larger moieties, often crucial for targeting specific kinase domains.

Synthetic Pathways and Key Transformations

The strategic application of this compound is best illustrated through its role in the synthesis of potent kinase inhibitors, such as those targeting the c-Met receptor tyrosine kinase, a key player in cancer progression.[2][3][4] While proprietary synthetic routes for many commercial drugs are not always publicly detailed, we can construct highly plausible and scientifically sound synthetic sequences based on established chemical principles and patent literature.

A key class of c-Met inhibitors features a quinazoline or related heterocyclic core.[5][6][7] The synthesis of these molecules often involves the coupling of a substituted aniline with a functionalized quinazoline core. Herein, we will explore the likely application of this compound in the preparation of a key aniline intermediate.

Workflow for the Synthesis of a Key Aniline Intermediate

G A This compound B Step 1: Nitration A->B C 2,3-Difluoro-4-methoxy-5-nitrobenzonitrile B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D E 2-(Substituted)-3-fluoro-4-methoxy-5-nitrobenzonitrile D->E F Step 3: Reduction of Nitro Group E->F G 5-Amino-2-(substituted)-3-fluoro-4-methoxybenzonitrile F->G H Step 4: Nitrile Hydrolysis/Modification G->H I Key Aniline Intermediate for Kinase Inhibitor Synthesis H->I

Caption: Synthetic workflow from this compound.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations outlined above. These are based on established methodologies and can be adapted for specific target molecules.

Protocol 1: Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring, which will serve as a precursor to the crucial aniline functionality.

Causality: The methoxy group is an ortho-, para-director. The position ortho to the methoxy group and meta to the nitrile is the most likely site of nitration due to steric hindrance from the adjacent fluorine atom.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 5 °C.

  • Add fuming nitric acid (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the Nitrated Intermediate

Objective: To introduce a key pharmacophoric element by displacing one of the fluorine atoms.

Causality: The presence of two strong electron-withdrawing groups (nitrile and nitro) ortho and para to the fluorine atoms significantly activates the ring for SNAr.[8][9][10] The fluorine atom at the 2-position, being ortho to the nitrile and para to the nitro group, is the most susceptible to nucleophilic attack.

Materials:

  • 2,3-Difluoro-4-methoxy-5-nitrobenzonitrile (from Protocol 1)

  • Desired nucleophile (e.g., a substituted amine or alcohol)

  • Potassium carbonate or a non-nucleophilic base like diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 2,3-Difluoro-4-methoxy-5-nitrobenzonitrile (1.0 eq) in DMSO, add the nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Protocol 3: Reduction of the Nitro Group to an Aniline

Objective: To generate the key aniline functionality, which is essential for coupling with the quinazoline core of many kinase inhibitors.

Causality: The nitro group can be selectively reduced to an amine in the presence of other functional groups like nitriles and ethers using various established methods. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Materials:

  • Substituted nitrobenzonitrile from Protocol 2

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Celite®

Procedure:

  • Dissolve the nitro-compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10% w/w of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the aniline product, which can often be used in the next step without further purification.

The Role of the Substitution Pattern in Biological Activity

The specific substitution pattern of this compound and its derivatives plays a crucial role in the biological activity of the final kinase inhibitors.

  • The 3-Fluoro Group: The remaining fluorine atom adjacent to the newly introduced substituent can significantly influence the conformation of the molecule and its binding to the target kinase. It can also modulate the pKa of adjacent functional groups.

  • The 4-Methoxy Group: As mentioned, this can be a site for further functionalization. In many kinase inhibitors, a longer chain ether linkage at this position is crucial for occupying a specific pocket in the ATP-binding site of the kinase, thereby enhancing potency and selectivity.

  • The Nitrile Group: In the final molecule, the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that are critical for target engagement.

Conclusion: A Versatile Scaffold for Advanced Drug Discovery

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique arrangement of functional groups allows for a series of selective and high-yielding transformations, making it an ideal starting material for the construction of advanced kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery endeavors. By understanding the underlying chemical principles and applying the detailed methodologies, scientists can unlock the full potential of this compound to create the next generation of targeted therapeutics.

References

Application Notes and Protocols for Knoevenagel Condensation with Derivatives of 2,3-Difluoro-4-methoxybenzonitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation stands as a cornerstone reaction in the edifice of synthetic organic chemistry, prized for its efficiency in forming carbon-carbon double bonds.[1] This classic reaction, involving the condensation of a carbonyl compound with an active methylene compound, has found renewed importance in the synthesis of complex molecules for pharmaceutical applications.[1] The α,β-unsaturated products of this reaction are versatile intermediates, serving as precursors to a wide array of bioactive heterocycles and pharmacophores.[2] In the context of drug development, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The unique electronic properties of the difluoro-methoxy-substituted benzaldehyde moiety make its derivatives particularly attractive for library synthesis and lead optimization campaigns.

This document provides a comprehensive guide to the Knoevenagel condensation, focusing on the use of 2,3-Difluoro-4-methoxybenzaldehyde, a key derivative of 2,3-Difluoro-4-methoxybenzonitrile. We will delve into the practical aspects of the synthesis, from the preparation of the aldehyde precursor to its condensation with various active methylene compounds, and the subsequent characterization of the products.

Synthetic Workflow: From Nitrile to Aldehyde to α,β-Unsaturated Products

The overall synthetic strategy involves a two-step sequence: the reduction of the commercially available this compound to the corresponding aldehyde, followed by the Knoevenagel condensation with a selection of active methylene compounds.

Synthetic Workflow Nitrile This compound Reduction Reduction (e.g., DIBAL-H or Raney Ni) Nitrile->Reduction Step 1 Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde Reduction->Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Step 2 Product α,β-Unsaturated Product Knoevenagel->Product Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel

Caption: Synthetic workflow from nitrile to Knoevenagel products.

Part 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

The crucial first step is the selective reduction of the nitrile group to an aldehyde. Two reliable methods are presented here, offering flexibility based on available reagents and equipment.

Method A: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a powerful and selective reducing agent for the conversion of nitriles to aldehydes, typically performed at low temperatures to prevent over-reduction to the amine.[3][4]

Protocol 1: DIBAL-H Reduction of this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous toluene (10 mL per gram of nitrile).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a 1.0 M solution of DIBAL-H in toluene (1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL per gram of nitrile) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-Difluoro-4-methoxybenzaldehyde as a white solid.

Method B: Reduction with Raney Nickel and Formic Acid

An alternative, less pyrophoric method involves the use of Raney nickel in the presence of formic acid.[5][6] This method is often preferred for its operational simplicity and cost-effectiveness.

Protocol 2: Raney Nickel Reduction of this compound

  • Preparation: To a round-bottom flask containing a stirred suspension of Raney nickel (approximately 2 g per gram of nitrile, washed with water and ethanol) in 75% aqueous formic acid (15 mL per gram of nitrile), add this compound (1.0 eq.).

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney nickel. Caution: The Raney nickel cake should be kept wet with water as it can be pyrophoric upon drying.

  • Work-up: Dilute the filtrate with water and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography as described in Protocol 1.

Part 2: Knoevenagel Condensation of 2,3-Difluoro-4-methoxybenzaldehyde

With the aldehyde in hand, the Knoevenagel condensation can be performed with a variety of active methylene compounds to generate a library of α,β-unsaturated derivatives. The choice of catalyst and reaction conditions can be tailored to the specific active methylene compound used. A weak base, such as piperidine or a basic ionic liquid, is typically employed to avoid self-condensation of the aldehyde.[1]

General Protocol for Knoevenagel Condensation

Protocol 3: Piperidine-Catalyzed Knoevenagel Condensation

  • Setup: In a round-bottom flask, dissolve 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent such as ethanol, toluene, or under solvent-free conditions.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-80 °C). The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

Data Summary Table

The following table summarizes the expected products and typical reaction conditions for the Knoevenagel condensation of 2,3-Difluoro-4-methoxybenzaldehyde with common active methylene compounds.

Active Methylene CompoundProduct StructureCatalystSolventTemp. (°C)Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolRT2-4>90
Ethyl CyanoacetatePiperidineToluene804-685-95
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux8-1280-90

Characterization of Knoevenagel Products

The synthesized α,β-unsaturated products can be characterized using standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The most characteristic signal is the singlet for the vinylic proton, typically appearing in the range of δ 7.5-8.5 ppm. The aromatic protons will show complex splitting patterns due to fluorine coupling. The signals for the methoxy group and the protons of the active methylene compound residue will also be present in their expected regions.

  • ¹³C NMR: The carbon signals of the aromatic ring will exhibit C-F coupling. The signals for the cyano or ester carbonyl groups will be observed in the downfield region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester or the C≡N stretching of the nitrile group will be present. The C=C double bond will also show a characteristic absorption.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a different catalyst (e.g., a Lewis acid or a different base), or employing solvent-free conditions which can sometimes accelerate the reaction.[7]

  • Side Reactions: The formation of Michael adducts can sometimes occur. Using milder reaction conditions or a less basic catalyst can help to minimize this side reaction.

  • Purification Challenges: If the product is difficult to purify by crystallization, column chromatography is a reliable alternative.

Conclusion

The Knoevenagel condensation of 2,3-Difluoro-4-methoxybenzaldehyde with various active methylene compounds provides an efficient and versatile route to a range of fluorinated α,β-unsaturated systems. These compounds are valuable building blocks in medicinal chemistry and drug discovery, offering opportunities for the synthesis of novel therapeutic agents. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in these fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its synthesis, however, can present challenges that may lead to suboptimal yields and the formation of impurities. This guide will focus on the most common and reliable synthetic route: the Sandmeyer reaction, starting from 2,3-difluoro-4-methoxyaniline. We will explore the critical parameters of this multi-step process, from diazotization to the final cyanation, and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The Sandmeyer reaction is a widely recognized and robust method for converting an aryl amine to an aryl nitrile.[1][2] This two-step process involves the initial formation of a diazonium salt from the corresponding aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group with a nitrile.

Q2: Why is temperature control so critical during the diazotization step?

A2: Diazonium salts are thermally unstable. At temperatures above 5°C, they can decompose, leading to the formation of undesired phenol byproducts through reaction with water.[3] This will significantly reduce the yield of the target benzonitrile. Therefore, maintaining a temperature of 0-5°C throughout the diazotization process is crucial for success.

Q3: My starting aniline, 2,3-difluoro-4-methoxyaniline, is poorly soluble in the acidic medium. How can I address this?

A3: Poor solubility of the aniline salt can lead to incomplete diazotization. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring reduces the basicity of the amine, which can affect its solubility in acid. To improve solubility, consider using a co-solvent system. A mixture of acetic acid and a strong mineral acid like sulfuric acid can be effective in ensuring complete protonation and dissolution of the aniline.

Q4: What are the common side products in this synthesis, and how can I minimize them?

A4: The primary side products are phenols (from the reaction of the diazonium salt with water) and azo compounds (from the coupling of the diazonium salt with unreacted aniline). To minimize phenol formation, strictly maintain a low temperature (0-5°C) during diazotization and the initial stages of the Sandmeyer reaction. To prevent azo dye formation, ensure the complete conversion of the aniline to the diazonium salt by using a slight excess of the nitrosating agent and sufficient acid.

Q5: Can I use other cyanide sources besides copper(I) cyanide?

A5: While copper(I) cyanide is the classic and most reliable reagent for the Sandmeyer cyanation, other methods exist. However, for this specific transformation, the use of CuCN is well-established and generally provides good yields. Some modern variations of the Sandmeyer reaction explore other cyanide sources and catalysts, but these may require significant optimization for this particular substrate.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete diazotization due to poor aniline salt solubility or insufficient acid.- Use a co-solvent system (e.g., acetic acid/sulfuric acid) to improve solubility. - Ensure a sufficient excess of a strong acid to maintain a low pH and complete protonation.
Decomposition of the diazonium salt.- Strictly maintain the reaction temperature between 0-5°C during diazotization and the addition to the cyanide solution.
Incomplete Sandmeyer reaction.- Use a freshly prepared, active solution of copper(I) cyanide. - Ensure vigorous stirring to facilitate the reaction between the two phases.
Formation of a Reddish/Orange Precipitate (Azo Dye) Incomplete diazotization, leaving unreacted aniline to couple with the diazonium salt.- Use a slight excess (1.1-1.2 equivalents) of sodium nitrite. - Ensure the aniline is fully dissolved and protonated before adding the nitrite solution.
Significant Phenol Byproduct Detected The reaction temperature was too high during diazotization or the Sandmeyer reaction.- Carefully monitor and control the internal reaction temperature with an efficient cooling bath. - Add the diazonium salt solution slowly to the cold copper(I) cyanide solution.
Difficulty in Product Isolation/Purification The product is contaminated with copper salts.- After the reaction, quench with a solution of ferric chloride to decompose the copper cyanide complex. - Wash the organic extract thoroughly with water and brine.
The product is an off-white or pale yellow crystalline powder, but appears discolored.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). - Activated carbon treatment during recrystallization can help remove colored impurities.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a comprehensive guide based on established Sandmeyer reaction procedures, adapted for the specific substrate 2,3-difluoro-4-methoxyaniline.

Part 1: Diazotization of 2,3-Difluoro-4-methoxyaniline

Materials:

  • 2,3-Difluoro-4-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1.0 equivalent of 2,3-difluoro-4-methoxyaniline.

  • Add a sufficient amount of concentrated HCl or H₂SO₄ and a small amount of water to dissolve the aniline. The use of a strong acid is crucial for the diazotization of weakly basic anilines.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. It is imperative to maintain this temperature throughout the diazotization.

  • In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The resulting solution should be clear to slightly yellow.

Part 2: Sandmeyer Cyanation

Materials:

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Distilled Water

  • Toluene or another suitable organic solvent

  • Ice

Procedure:

  • In a separate, larger three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 1.2 equivalents of copper(I) cyanide and 1.5 equivalents of sodium or potassium cyanide in distilled water.

  • Cool this cyanide solution to 0-5°C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the vigorously stirred copper(I) cyanide solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

Materials:

  • Toluene or another suitable extraction solvent

  • 10% aqueous solution of Ferric Chloride (FeCl₃) (optional, to decompose excess cyanide)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or a Hexanes/Ethyl Acetate mixture for recrystallization

Procedure:

  • Add toluene to the reaction mixture and stir vigorously.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with toluene.

  • Combine the organic extracts and wash them sequentially with a 10% FeCl₃ solution (use with caution in a fume hood), water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system to yield an off-white to pale yellow crystalline solid.

Visualizations

Reaction Workflow

cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Cyanation cluster_2 Part 3: Work-up & Purification Aniline 2,3-Difluoro-4-methoxyaniline DiazoniumSalt Diazonium Salt Solution Aniline->DiazoniumSalt 0-5°C Acid HCl or H₂SO₄ Acid->DiazoniumSalt Nitrite NaNO₂ Nitrite->DiazoniumSalt CrudeProduct Crude Product Mixture DiazoniumSalt->CrudeProduct 0-10°C, then heat CuCN Copper(I) Cyanide CuCN->CrudeProduct NaCN NaCN or KCN NaCN->CrudeProduct Extraction Solvent Extraction CrudeProduct->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure 2,3-Difluoro-4- methoxybenzonitrile Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Start Low Yield or Impure Product CheckTemp Review Diazotization Temperature Logs Start->CheckTemp CheckReagents Assess Reagent Quality and Stoichiometry Start->CheckReagents CheckSolubility Evaluate Aniline Solubility Start->CheckSolubility TempHigh Temperature > 5°C? CheckTemp->TempHigh IncompleteDiazotization Incomplete Diazotization? CheckReagents->IncompleteDiazotization PoorSolubility Poor Solubility? CheckSolubility->PoorSolubility PhenolFormation Likely Phenol Formation. Optimize cooling. TempHigh->PhenolFormation Yes GoodPractice Review general Sandmeyer protocol for other issues. TempHigh->GoodPractice No AzoFormation Likely Azo Dye Formation. Adjust NaNO₂ stoichiometry. IncompleteDiazotization->AzoFormation Yes IncompleteDiazotization->GoodPractice No UseCoSolvent Incomplete Reaction. Use co-solvent (e.g., Acetic Acid). PoorSolubility->UseCoSolvent Yes PoorSolubility->GoodPractice No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

common byproducts in 2,3-Difluoro-4-methoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile fluorinated intermediate.[1][2] By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and improve overall yield and purity.

This document is structured into a proactive Troubleshooting Guide to address specific experimental issues and a comprehensive FAQ section for broader questions regarding the compound's reactivity and handling.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered in the lab. Each question is followed by a detailed explanation of the cause and a step-by-step protocol to resolve the issue.

Issue 1: Formation of a Phenolic Byproduct (Demethylation)

Question: "I am performing a reaction with this compound and consistently isolating a significant amount of a byproduct that I've identified as 2,3-Difluoro-4-hydroxybenzonitrile. What is causing this demethylation, and how can I prevent it?"

Root Cause Analysis:

The methoxy group on the aromatic ring, while generally stable, is susceptible to cleavage under certain conditions, particularly in the presence of strong Lewis acids, Brønsted acids, or at elevated temperatures.[3][4] This reaction, known as demethylation, converts the aryl methyl ether to a phenol. The presence of acidic reagents (e.g., AlCl₃, BBr₃, HBr, HI) or even trace amounts of acid at high temperatures can catalyze this unwanted side reaction.[3][5] For instance, procedures for intentionally demethylating similar structures use reagents like aluminum chloride at high temperatures.[6]

Visualizing the Problem: Demethylation Pathway

G Reagents This compound (Starting Material) Acid Strong Acid (e.g., H⁺) or Lewis Acid (e.g., BBr₃) Reagents->Acid Reaction Intended Reaction (e.g., SNAr, Coupling) Reagents->Reaction Desired Conditions Intermediate Protonated/Complexed Ether Intermediate Acid->Intermediate Undesired Activation SideReaction Demethylation (Side Reaction) Intermediate->SideReaction Product Desired Product Byproduct 2,3-Difluoro-4-hydroxybenzonitrile (Demethylated Byproduct) Reaction->Product SideReaction->Byproduct G Start This compound Path1 Attack at C-2 (ortho to -CN) Start->Path1 Path2 Attack at C-3 (meta to -CN) Start->Path2 Nuc Nucleophile (e.g., R-NH₂) Nuc->Path1 Nuc->Path2 Intermediate1 Stabilized Meisenheimer Complex (Charge delocalized by -CN) Path1->Intermediate1 Favored Intermediate2 Less Stable Intermediate (No resonance with -CN) Path2->Intermediate2 Disfavored Product1 Major Product (2-substituted) Intermediate1->Product1 Eliminate F⁻ Product2 Minor/No Product (3-substituted) Intermediate2->Product2 Eliminate F⁻

References

overcoming challenges in the synthesis of 2,3-Difluoro-4-methoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable fluorinated aromatic compounds. Benzonitrile derivatives are crucial building blocks in organic synthesis, widely used in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of fluorine and methoxy groups onto the benzonitrile scaffold imparts unique electronic properties and metabolic stability, making these compounds highly sought after.[3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound derivatives. The primary synthetic route often involves a Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophile displaces a leaving group (typically a halide) on an electron-deficient aromatic ring.[4][5]

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and solutions?

Low or no product yield is one of the most common frustrations in synthesis. The root cause often lies in the reaction setup, reagent quality, or conditions.

Possible Causes & Recommended Solutions

Potential Issue Scientific Rationale Troubleshooting Steps
Moisture Contamination SNAr reactions, especially those involving organometallics or strong bases, are highly sensitive to moisture. Water can deactivate reagents and catalysts.Ensure Anhydrous Conditions: Oven-dry all glassware immediately before use. Use anhydrous solvents, and ensure reagents are stored properly in desiccators.[6]
Suboptimal Reaction Temperature Every reaction has an optimal temperature range. Insufficient heat may not overcome the activation energy, while excessive heat can lead to decomposition or side reactions.Optimize Temperature: Start with established literature protocols. If conversion is low, incrementally increase the temperature by 10-20°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical range for SNAr reactions is between 40°C and 120°C.[7]
Incorrect Solvent Choice The solvent plays a critical role in solvating reactants and intermediates. For SNAr, polar aprotic solvents are generally preferred as they can stabilize the charged Meisenheimer intermediate without protonating the nucleophile.Select an Appropriate Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are excellent choices that can significantly improve reaction rates.[7]
Insufficient Reaction Time Some SNAr reactions can be slow, requiring extended periods to reach completion.Monitor Reaction Progress: Do not rely solely on a predetermined reaction time. Use TLC or GC to track the consumption of the starting material. A reaction might require anywhere from a few hours to over 24 hours.[7]
Poor Nucleophile/Base Strength The nucleophile must be strong enough to attack the electron-deficient aromatic ring. The choice of base is also critical for deprotonating the nucleophile if necessary.Evaluate Reagents: Ensure your nucleophile (e.g., sodium methoxide for methoxylation, sodium cyanide for cyanation) is of high purity and activity. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) if applicable.
Q2: I'm observing the formation of multiple products, likely isomers. How can I improve the regioselectivity of the reaction?

Regioselectivity is a significant challenge in the synthesis of multi-substituted aromatic rings.[8] The directing effects of existing substituents determine the position of the incoming nucleophile.

Scientific Rationale: In Nucleophilic Aromatic Substitution, electron-withdrawing groups (like -F and -CN) activate the ring for attack, particularly at the ortho and para positions relative to them.[5] The methoxy group (-OCH₃) is electron-donating, which deactivates the ring for nucleophilic attack. The final regiochemical outcome is a result of the combined electronic effects of all substituents.

Strategies to Enhance Regioselectivity:

  • Control Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Start the reaction at a lower temperature (e.g., 0-25°C) and allow it to warm slowly.

  • Choice of Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[9] Starting with a precursor where the desired substitution site has the best leaving group (often fluorine) is a key strategic choice.

  • Steric Hindrance: Bulky nucleophiles or substituents can sterically hinder attack at certain positions, thereby improving selectivity for less hindered sites.

Q3: My final product is contaminated with the corresponding carboxylic acid. How can I prevent hydrolysis of the nitrile group?

The nitrile group (-C≡N) is susceptible to hydrolysis, which converts it into a carboxylic acid (-COOH), especially under harsh acidic or basic conditions in the presence of water.

Prevention and Mitigation Strategies:

  • Maintain Anhydrous Conditions: The most critical step is to rigorously exclude water from the reaction mixture.

  • Careful Workup: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly. If possible, perform extractions with deionized, degassed water.

  • Non-Hydrolytic Quenching: Before adding water, consider quenching the reaction with a non-protic solvent to dilute the reactive species.

  • Purification: If hydrolysis has already occurred, the resulting carboxylic acid can often be separated from the nitrile product via column chromatography, as the acid will have a much higher polarity.

Q4: The purification of my final product by column chromatography is proving difficult. What can I do?

Purification is a critical step to obtain a high-purity product.[10] Difficulties often stem from improper technique or a poorly chosen solvent system.

Troubleshooting Purification:

Problem Recommended Solution
Poor Separation on TLC The solvent system (eluent) is not optimal. Experiment with different solvent polarities. A common eluent for compounds of this type is a mixture of hexanes and ethyl acetate. Try varying the ratio (e.g., 9:1, 4:1, 1:1) to achieve good separation (ΔRf > 0.2) between your product and impurities.
Product Streaking on the Column This can be caused by overloading the column or the compound being too polar for the chosen eluent. Use a larger column or less crude material. Adding a small amount (0.1-1%) of a polar modifier like methanol or triethylamine (if your compound is basic) to the eluent can sometimes resolve streaking.
Emulsion During Extraction Emulsions are common when working with chlorinated solvents and basic aqueous layers. To break an emulsion, try adding a saturated brine solution (NaCl(aq)) or filtering the mixture through a pad of Celite.
Product is an Oil, Not a Solid While this compound is a solid (m.p. 82°C), derivatives may be oils.[11] If a solid is expected, the oily nature may indicate impurities. High-vacuum distillation or re-purification by chromatography may be necessary.
Experimental Workflow & Mechanism

A general workflow for the synthesis is outlined below. The key step is the SNAr reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Anhydrous Reagents & Solvents Setup Assemble Reaction Under Inert Atmosphere (N₂/Ar) Reagents->Setup Glassware Oven-Dry Glassware Glassware->Setup Addition Slow Addition of Nucleophile/Base at 0°C Setup->Addition Heating Heat to Optimal Temperature (e.g., 40-120°C) Addition->Heating Monitor Monitor Progress (TLC/GC) Heating->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄/Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Final Characterize Final Product (NMR, MS, IR) Purify->Final SNAr_Mechanism Reactants Nucleophile (Nu⁻) + Aromatic Ring TransitionState1 [Transition State 1] Reactants->TransitionState1 Step 1: Attack (Slow, RDS) Intermediate    Meisenheimer Complex(Resonance Stabilized)   TransitionState1->Intermediate TransitionState2 [Transition State 2] Intermediate->TransitionState2 Step 2: Elimination (Fast) Products Substituted Product + Leaving Group (LG⁻) TransitionState2->Products

References

Technical Support Center: Reactions of 2,3-Difluoro-4-methoxybenzonitrile with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methoxybenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and unexpected side reactions encountered when using strong bases in your experiments. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these issues, ensuring the success of your synthetic endeavors.

Introduction: The Complex Reactivity of a Multifunctional Arene

This compound is a versatile building block in medicinal chemistry and materials science. Its aromatic core is adorned with multiple functional groups—two fluorine atoms, a methoxy group, and a nitrile—each influencing the molecule's reactivity in the presence of strong bases. This intricate electronic landscape can lead to a variety of desired and undesired reaction pathways. Understanding the interplay of these functional groups is paramount to achieving your synthetic goals.

This guide will delve into the common side reactions, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product and Formation of Multiple Unidentified Byproducts

Q1: I am attempting a reaction with this compound using a strong base (e.g., n-BuLi or LDA) to achieve ortho-lithiation, but I am observing a complex mixture of products with a low yield of my target compound. What are the likely side reactions?

A1: When working with this compound and strong bases, several competing reaction pathways can lead to a mixture of products. The primary side reactions to consider are:

  • Nucleophilic Aromatic Substitution (SNAr) of Fluoride: The fluorine atoms on the aromatic ring are susceptible to displacement by strong nucleophiles, including certain strong bases or their reaction byproducts.

  • O-Demethylation: The methoxy group can be cleaved by strong bases, particularly organolithium reagents, to form a phenoxide.

  • Reaction with the Nitrile Group: The electrophilic carbon of the nitrile group can be attacked by the strong base, leading to the formation of imines or other adducts after workup.[1][2]

  • Benzyne Formation: Under certain conditions, elimination of a proton and a fluoride can lead to a highly reactive benzyne intermediate, which can then be trapped by nucleophiles at different positions, leading to isomeric products.[3][4]

The prevalence of each side reaction is highly dependent on the specific base used, the solvent, the reaction temperature, and the reaction time.

Issue 2: Unexpected Loss of a Fluorine Atom

Q2: My analytical data (e.g., MS and NMR) indicates that one of the fluorine atoms has been replaced by another group from my reaction mixture. Why is this happening and how can I prevent it?

A2: This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms on the electron-deficient aromatic ring of this compound can act as leaving groups.[5]

Causality:

  • Activation: The electron-withdrawing nature of the nitrile group and the adjacent fluorine atoms makes the aromatic ring susceptible to nucleophilic attack.[6]

  • Leaving Group Ability: Fluorine is a surprisingly good leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that stabilizes the intermediate Meisenheimer complex.[6][7]

  • Regioselectivity: The position of nucleophilic attack (C-2 vs. C-3) can be influenced by both steric and electronic factors. The C-2 position is ortho to the activating nitrile group, while the C-3 position is meta. Generally, nucleophilic attack is favored at positions ortho and para to strong electron-wthdrawing groups.

Troubleshooting Protocol:

  • Choice of Base: If the base itself is acting as the nucleophile, consider switching to a more sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[8][9]

  • Temperature Control: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C) can often suppress or slow down the SNAr pathway, favoring other kinetic processes like ortho-lithiation.[10]

  • Reaction Time: Minimize the reaction time to reduce the opportunity for the SNAr side reaction to occur.

  • Protecting Groups: If feasible, consider temporarily converting the nitrile group to a less activating group to decrease the ring's susceptibility to nucleophilic attack.

Parameter Recommendation to Minimize SNAr Rationale
Base Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiTMP).Minimizes direct attack of the base on the aromatic ring.[8]
Temperature Maintain low temperatures (e.g., -78 °C).Reduces the rate of the SNAr reaction.[10]
Reaction Time Monitor the reaction closely and quench as soon as the desired transformation is complete.Prevents the accumulation of SNAr byproducts over time.
Issue 3: Cleavage of the Methoxy Group

Q3: I am observing the formation of a phenolic byproduct, indicating that the methoxy group has been cleaved. What is causing this demethylation and how can I avoid it?

A3: The O-demethylation of aryl methyl ethers by strong bases, particularly organolithium reagents like n-BuLi, is a known side reaction.[11]

Causality:

  • Lewis Acidity of the Base: The lithium cation of organolithium reagents can coordinate to the oxygen atom of the methoxy group, facilitating nucleophilic attack by the alkyl anion on the methyl group in an SN2-type displacement.

  • Reaction Conditions: This side reaction is often more prevalent at higher temperatures and with longer reaction times.

Troubleshooting Protocol:

  • Choice of Base: Amide bases like LDA are generally less prone to causing demethylation compared to alkyllithiums.[8]

  • Temperature Management: Perform the reaction at the lowest possible temperature that allows for the desired reactivity. For many applications, -78 °C is a good starting point.[10]

  • Alternative Reagents: If demethylation is a persistent issue, consider using alternative reagents for your desired transformation that are known to be less aggressive towards methoxy groups.

Troubleshooting Workflow for Demethylation

start Demethylation Observed base Evaluate Base start->base temp Lower Reaction Temperature base->temp If using n-BuLi, switch to LDA time Reduce Reaction Time temp->time Run at -78 °C or lower reagent Consider Alternative Reagents time->reagent Monitor closely solution Demethylation Suppressed reagent->solution If demethylation persists

Caption: Decision-making workflow for troubleshooting O-demethylation.

Issue 4: Reaction at the Nitrile Group

Q4: My reaction is consuming the starting material, but I am not forming the expected product. I suspect the nitrile group is reacting. What are the possibilities?

A4: The nitrile group is a versatile functional group that can react with strong bases and organometallics.[1][2]

Causality:

  • Electrophilic Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophilic bases like n-BuLi.

  • Formation of Imines: The initial addition of an organolithium reagent to the nitrile forms an imine anion, which upon aqueous workup, can hydrolyze to a ketone.[12]

  • Deprotonation at the α-position: While this specific molecule lacks an alpha-proton to the nitrile on a saturated carbon, in other contexts, strong bases like LDA can deprotonate the alpha-position to form a nitrile enolate.[13]

Troubleshooting Protocol:

  • Protect the Nitrile Group: If the desired reaction does not involve the nitrile, consider protecting it. For example, it can be temporarily converted to a triazole.

  • Use of a Less Reactive Base: If possible, use a base that is less likely to add to the nitrile.

  • Careful Stoichiometry: Use the minimum required amount of the strong base to avoid excess base that could react with the nitrile.

Issue 5: Formation of Isomeric Products - The Benzyne Hypothesis

Q5: I am observing the formation of products where the new substituent is not at the expected position, suggesting a rearrangement has occurred. Could a benzyne intermediate be involved?

A5: The formation of isomeric products is a strong indicator of a benzyne mechanism.[3][4]

Causality:

  • Elimination-Addition: A strong base can deprotonate a position ortho to a leaving group (in this case, a fluorine atom), followed by the elimination of the leaving group to form a highly reactive benzyne intermediate.

  • Non-selective Addition: The incoming nucleophile can then add to either carbon of the "triple bond" of the benzyne, leading to a mixture of regioisomers.[3]

Troubleshooting Protocol:

  • Suppress Benzyne Formation:

    • Lower Temperatures: Benzyne formation is often favored at higher temperatures. Conducting the reaction at very low temperatures (e.g., -78 °C or below) can disfavor the elimination step.[10]

    • Choice of Base: The choice of base can influence the propensity for benzyne formation.

  • Trapping Experiments: To confirm the presence of a benzyne intermediate, you can add a trapping agent, such as furan, to the reaction mixture. The formation of the corresponding Diels-Alder adduct would provide strong evidence for the benzyne pathway.[14]

Proposed Benzyne Formation and Trapping

start 2,3-Difluoro-4- methoxybenzonitrile benzyne Benzyne Intermediate start->benzyne Deprotonation & Elimination of F- base Strong Base (e.g., n-BuLi) base->start product1 Product 1 (Isomer A) benzyne->product1 Nucleophilic Attack at C-X product2 Product 2 (Isomer B) benzyne->product2 Nucleophilic Attack at C-Y adduct Diels-Alder Adduct benzyne->adduct [4+2] Cycloaddition nucleophile Nucleophile (Nu-) nucleophile->benzyne furan Furan (Trap) furan->benzyne

Caption: Potential benzyne pathway leading to isomeric products.

Experimental Protocols

Protocol 1: General Procedure for ortho-Lithiation with LDA at Low Temperature

This protocol is designed to favor ortho-lithiation while minimizing side reactions.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 15 minutes.

  • Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound in anhydrous tetrahydrofuran (THF).

  • LDA Preparation (in situ or commercial): If preparing in situ, add diisopropylamine to anhydrous THF in the reaction flask and cool to -78 °C (dry ice/acetone bath). Slowly add an equimolar amount of n-butyllithium and stir for 30 minutes. If using commercial LDA, add the appropriate volume to anhydrous THF at -78 °C.

  • Substrate Addition: Slowly add the solution of this compound to the LDA solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the desired amount of time (typically 30-60 minutes), monitoring the reaction by TLC or LC-MS.

  • Electrophilic Quench: Add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Stability of 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 2,3-Difluoro-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Understanding the stability of this compound, particularly under acidic conditions, is crucial for optimizing reaction outcomes, minimizing byproduct formation, and ensuring the development of robust and reproducible chemical processes.

This document provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols for assessing the stability of this compound. Our goal is to equip you with the scientific rationale and practical knowledge needed to confidently handle this reagent in your projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways involving its key functional groups: the nitrile and the methoxy ether.

  • Acid-Catalyzed Nitrile Hydrolysis: The cyano group (-C≡N) can undergo hydrolysis to first form a primary amide (2,3-Difluoro-4-methoxybenzamide) and subsequently a carboxylic acid (2,3-Difluoro-4-methoxybenzoic acid).[1][2] The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][3] This pathway is common for benzonitriles when heated with aqueous acids like HCl or H₂SO₄.[4][5][6][7]

  • Acidic Cleavage of the Aryl Methyl Ether: The 4-methoxy group (-OCH₃) can be cleaved by strong acids, particularly hydrohalic acids like HBr or HI, to yield the corresponding phenol (2,3-Difluoro-4-hydroxybenzonitrile).[8][9] This reaction, known as ether cleavage, proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an Sₙ2 reaction. Cleavage of the aryl C-O bond is disfavored due to the high instability of a potential phenyl cation.[8][9][10] While less common with HCl, this pathway can occur under harsh conditions (high temperatures, high acid concentration).

A visual summary of these potential degradation pathways is provided below.

G cluster_main This compound cluster_hydrolysis Nitrile Hydrolysis Pathway cluster_cleavage Ether Cleavage Pathway SM C₈H₅F₂NO (Starting Material) Amide Intermediate: 2,3-Difluoro-4-methoxybenzamide SM->Amide H₃O⁺, Δ (e.g., aq. HCl) Phenol Final Product: 2,3-Difluoro-4-hydroxybenzonitrile SM->Phenol Strong Acid, Δ (e.g., HBr, HI) Acid Final Product: 2,3-Difluoro-4-methoxybenzoic acid Amide->Acid H₃O⁺, Δ (Further Hydrolysis)

Caption: Potential degradation pathways of this compound in acid.

Q2: How do the fluorine substituents affect the stability of the molecule under acidic conditions?

A2: The two fluorine atoms on the aromatic ring significantly influence the molecule's reactivity through strong electronic effects.

  • Inductive Effect (-I): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring by pulling electron density away through the sigma bonds.[11][12] This deactivation generally makes the ring less susceptible to electrophilic attack, but it also influences the functional groups. For nitrile hydrolysis, the electron-withdrawing nature of the fluorines can slightly increase the electrophilicity of the nitrile carbon, potentially facilitating the initial attack by water.

  • Mesomeric Effect (+M): Fluorine can also donate electron density to the aromatic ring via its lone pairs (a π-donating or mesomeric effect).[11] However, for fluorine, the inductive effect is significantly stronger and generally dominates its overall electronic character.

  • Ring Stability: The addition of fluorine atoms to a benzene ring can increase its overall thermostability and chemical resistance due to the creation of new, low-energy π-orbitals.[13][14] This enhanced stability of the aromatic core itself may indirectly protect the attached functional groups from certain degradation reactions.

Q3: Is the compound stable to common acids like trifluoroacetic acid (TFA) or acetic acid at room temperature?

A3: Generally, this compound is expected to be stable under mild acidic conditions at room temperature. Weak organic acids like acetic acid or TFA (when used, for example, as a co-solvent in HPLC) are typically not harsh enough to cause significant nitrile hydrolysis or ether cleavage without the presence of heat or extended exposure times. Nitrile hydrolysis usually requires heating with a strong aqueous acid.[6][7] Similarly, aryl ether cleavage requires strong, nucleophilic acids like HBr or HI, often at elevated temperatures.[8][9]

However, for long-term storage in acidic solutions or for reactions run over many hours, it is always advisable to perform a preliminary stability check.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving this compound in an acidic environment.

Problem: My reaction yield is low after an acidic workup, and I suspect the starting material is degrading.
Possible Cause Troubleshooting Steps Scientific Rationale
Nitrile Hydrolysis 1. Analyze the aqueous layer: After extraction, acidify the aqueous layer and check for a precipitate. The carboxylic acid degradation product, 2,3-Difluoro-4-methoxybenzoic acid, may be soluble in the basic or neutral aqueous phase but precipitate upon acidification.[6] 2. Use milder conditions: Minimize the time the compound is in contact with the acid. Perform the workup at a lower temperature (e.g., in an ice bath). Use a weaker or more dilute acid if the protocol allows.The hydrolysis of the nitrile to a carboxylic acid makes the molecule more polar and water-soluble, especially in its carboxylate salt form, causing it to partition into the aqueous layer during extraction.
Ether Cleavage 1. Check for phenolic byproducts: Analyze the crude product mixture by LC-MS or ¹H NMR for the presence of 2,3-Difluoro-4-hydroxybenzonitrile. The phenolic proton will appear as a broad singlet in the NMR, and the mass will be lower by 14 Da (CH₂). 2. Avoid certain acids: If possible, avoid using HBr or HI, especially with heating. Opt for non-nucleophilic acids like H₂SO₄ or methanesulfonic acid if a strong acid is required.Strong nucleophilic acids like HBr and HI are particularly effective at cleaving aryl methyl ethers.[8][9] The resulting phenol has different polarity and may complicate purification or be lost during workup.
Incomplete Extraction 1. Perform multiple extractions: Use multiple, smaller-volume extractions with your organic solvent rather than a single large-volume one. 2. Check solubility: Ensure the chosen organic solvent (e.g., ethyl acetate, DCM) is appropriate for extracting the desired product.The starting material and potential degradation products have different polarities. Ensuring complete extraction from the aqueous phase is critical to accurately assess the reaction outcome.
Problem: I see an unexpected peak in my HPLC/LC-MS analysis after an acidic reaction.
Potential Identity of Peak Identification & Confirmation Rationale & Prevention
Amide Intermediate The mass will be +18 Da compared to the starting material (addition of H₂O). The retention time will likely be earlier (more polar). Confirm by synthesizing a standard of the amide or by high-resolution mass spectrometry (HRMS).This is the intermediate in the nitrile hydrolysis pathway.[1] Its formation suggests incomplete hydrolysis or that the reaction was stopped prematurely. To avoid it, either use milder conditions to prevent hydrolysis altogether or use harsher conditions (more heat/time) to drive the reaction fully to the carboxylic acid.
Carboxylic Acid Product The mass will be +19 Da (net addition of H₂O minus H⁺) in negative ion mode ESI-MS. The retention time will be significantly earlier. Confirm by comparing with an authentic sample of 2,3-Difluoro-4-methoxybenzoic acid.[15]This is the final product of complete nitrile hydrolysis.[16] To prevent its formation, avoid prolonged exposure to hot aqueous acid. Consider using non-aqueous acidic conditions if the reaction chemistry permits.
Phenol Product The mass will be -14 Da (loss of CH₂) compared to the starting material. The retention time could be earlier or later depending on the HPLC conditions, but its polarity will be different. Confirm with HRMS and by checking for a parent ion at the expected m/z.This indicates that ether cleavage has occurred. This is most likely if strong, nucleophilic acids were used at elevated temperatures.[17][18] Prevention involves using alternative acids or milder temperature conditions.

Experimental Protocols

For laboratories needing to establish the stability profile of this compound under specific process conditions, a Forced Degradation Study is the recommended approach.[19][20] Such studies are essential in pharmaceutical development to identify likely degradation products and establish the stability-indicating nature of analytical methods.[21][22]

Protocol 1: Forced Degradation Study in Acidic Media

Objective: To determine the rate and products of degradation of this compound in a representative acidic solution.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (for quenching)

  • HPLC or UPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[22]

  • Reaction Setup: In a clean vial, add a known volume of the stock solution and the acidic medium (e.g., 1 M HCl) to reach a final substrate concentration of ~50-100 µg/mL. The final solution should contain a small percentage of ACN to ensure solubility.

  • Incubation: Place the vial in a temperature-controlled water bath or heating block set to a desired stress temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench the reaction by diluting the aliquot into a solution of the mobile phase (e.g., 50:50 ACN:H₂O) and neutralizing it with a stoichiometric equivalent of base if necessary to prevent further degradation before analysis.

  • Analysis: Analyze each quenched sample by a validated HPLC-UV or LC-MS method.

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the concentration versus time to determine the degradation kinetics. Identify degradation products by their mass-to-charge ratio and retention time.

Caption: Workflow for an acidic forced degradation study.

Data Interpretation

Summarize the results in a clear table to easily compare stability under different conditions.

Condition Time (h) Parent Compound Remaining (%) Major Degradant(s) Observed (m/z)
1 M HCl, 60°C0100.0-
295.2Amide (+18 Da)
488.5Amide (+18 Da), Acid (+19 Da)
875.1Amide (+18 Da), Acid (+19 Da)
2445.8Acid (+19 Da), Amide (+18 Da)
Control (No Acid), 60°C2499.8-

Note: Data shown is for illustrative purposes only.

References

troubleshooting guide for reactions involving 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Difluoro-4-methoxybenzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common experimental challenges and optimize your synthetic outcomes.

Compound Profile & Safety Precautions

This compound is a versatile chemical intermediate, frequently employed as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Its reactivity is primarily dictated by the electron-deficient nature of the aromatic ring, due to the presence of two fluorine atoms and a nitrile group, and the reactivity of the cyano group itself.

Before commencing any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory.

PropertyValueSource
CAS Number 256417-12-6[1]
Molecular Formula C₈H₅F₂NO[1]
Molecular Weight 169.13 g/mol [1]
Melting Point 82 °C[1]
Appearance White to off-white crystalline solidN/A
Storage Store at 10°C - 25°C in a tightly sealed container[1]

Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1][2] Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Key Reaction Classes & Mechanistic Overview

The unique substitution pattern of this compound makes it amenable to two primary classes of transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho/para fluorine and cyano groups.[3] This facilitates the displacement of a fluoride ion by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[3] The rate-determining step is usually the initial attack by the nucleophile.[4]

  • Nitrile Group Transformations: The cyano group (-C≡N) is a versatile functional handle that can be converted into other functionalities.

    • Reduction to Primary Amines: This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C).[5][6]

    • Reduction to Aldehydes: A partial reduction to the aldehyde can be accomplished using specific reagents like Diisobutylaluminium hydride (DIBAL-H), which, after aqueous workup, hydrolyzes the intermediate imine.[5][7]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions with this compound in a practical question-and-answer format.

Issues in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: My SNAr reaction shows low or no conversion of the starting material. What are the likely causes?

A1: This is a common issue that can often be traced back to several factors:

  • Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough to attack the electron-deficient ring. Ensure you are using a potent nucleophile. For neutral nucleophiles like amines, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is crucial to deprotonate the nucleophile in situ or to scavenge the HF byproduct.

  • Inappropriate Solvent Choice: SNAr reactions are significantly accelerated in polar aprotic solvents such as DMF, DMSO, or NMP. These solvents effectively solvate the cation of the base/nucleophile but do not strongly solvate the anionic nucleophile, enhancing its reactivity. Protic solvents (e.g., ethanol, water) should be avoided as they can solvate and deactivate the nucleophile.

  • Presence of Water: Fluorinating reagents and the activated substrate can be sensitive to moisture.[8] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Even trace amounts of water can quench strong bases and deactivate nucleophiles.

  • Reaction Temperature: While many SNAr reactions with highly activated substrates proceed at room temperature, some may require heating to overcome the activation energy barrier. Incrementally increasing the temperature (e.g., to 50-80 °C) while monitoring by TLC or LC-MS can often drive the reaction to completion.

Q2: I am observing the formation of multiple products and poor regioselectivity. How can I control the substitution?

A2: this compound has two distinct fluorine atoms that can be substituted.

  • Electronic Effects: The fluorine at the C2 position is para to the electron-withdrawing nitrile group, while the fluorine at the C3 position is meta. Generally, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups because the negative charge of the Meisenheimer intermediate can be delocalized onto that group.[3] Therefore, substitution at the C2 position is electronically favored.

  • Steric Hindrance: The methoxy group at C4 and the adjacent fluorine at C3 may create some steric hindrance around the C3 position, further favoring attack at C2.

  • Improving Selectivity: If you observe a mixture, consider lowering the reaction temperature to favor the kinetically controlled product (likely C2 substitution). Also, ensure slow, controlled addition of your nucleophile (1.0 equivalent) to a solution of the substrate to minimize the potential for di-substitution, which can occur if a large excess of a strong nucleophile is used at elevated temperatures.

Issues in Nitrile Group Reductions

Q3: My reduction of the nitrile with LiAlH₄ resulted in a low yield of the desired primary amine.

A3: LiAlH₄ is an extremely reactive and moisture-sensitive reagent. Low yields are often due to procedural issues:

  • Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or a solution in THF that has been recently titrated. Old or improperly stored LiAlH₄ rapidly decomposes upon exposure to atmospheric moisture.

  • Anhydrous Conditions: The reaction must be performed under a strictly inert atmosphere (N₂ or Ar) with anhydrous solvents. Any water present will consume the hydride reagent.

  • Workup Procedure: The quenching and workup process is critical. A violent or uncontrolled quench can lead to product degradation. The Fieser workup method is highly recommended for safely and effectively quenching the reaction and precipitating aluminum salts. A general guide is the sequential, slow, and cooled (0 °C) addition of 'x' mL H₂O, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of H₂O, where 'x' is the mass (in g) of LiAlH₄ used.

  • Product Isolation: The resulting primary amine may be basic and could be lost during an acidic workup if the aqueous layer is not basified before extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent.

Q4: My catalytic hydrogenation is producing significant amounts of secondary and tertiary amine byproducts.

A4: This is a well-documented side reaction in nitrile hydrogenations.[5][6] The initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine, which can be further reduced.

  • Solution: This side reaction can be effectively suppressed by carrying out the hydrogenation in the presence of ammonia.[6] Ammonia is typically used as a solution in methanol or ethanol. The high concentration of ammonia shifts the equilibrium away from the formation of the secondary amine adduct. Alternatively, adding an acid scavenger like magnesium oxide can sometimes help.

  • Catalyst Choice: While Pd/C and Raney Nickel are common, other catalysts like cobalt boride can sometimes offer higher selectivity for the primary amine.[5]

General Issues

Q5: I am having trouble dissolving this compound in my reaction solvent at room temperature.

A5: This compound is a crystalline solid with a melting point of 82 °C.[1] It may exhibit limited solubility in some common organic solvents at ambient temperature.

  • Solution: Gentle heating of the solvent with stirring is usually sufficient to dissolve the starting material. Solvents like THF, DMF, DMSO, and acetonitrile are good starting points. If solubility remains an issue, consider using a co-solvent system. For instance, if your reaction is in THF, adding a small amount of DMF can significantly enhance solubility.

Q6: My final product is difficult to purify by silica gel chromatography.

A6: Purification challenges can arise from several properties of your product.

  • Polarity: If your product is highly polar, it may streak or remain on the column. Consider using a more polar eluent system (e.g., with methanol or ammonia in DCM/EtOAc) or switching to a different stationary phase like alumina.

  • Volatility: If your product is volatile, it may be lost when removing the solvent under reduced pressure.[9] Use a cold trap and avoid excessive heating on the rotary evaporator.

  • Acid/Base Sensitivity: The product might be degrading on the acidic silica gel.[9] You can neutralize the silica by pre-treating it with a solution of triethylamine in your eluent system.

  • Alternative Purification: If chromatography is problematic, consider recrystallization or distillation (if the product is a liquid and thermally stable) as alternative purification methods.

Experimental Protocols

The following protocols are provided as validated starting points and should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of 2-Amino-3-fluoro-4-methoxybenzonitrile via SNAr

(Hypothetical example using ammonia as the nucleophile)

  • Setup: To a sealed pressure vessel equipped with a magnetic stir bar, add this compound (1.0 g, 5.91 mmol) and anhydrous DMSO (15 mL).

  • Reaction: Cool the vessel in a dry ice/acetone bath. Carefully bubble anhydrous ammonia gas through the solution for 5 minutes, then seal the vessel.

  • Heating & Monitoring: Place the vessel in a preheated oil bath at 90 °C. Allow the reaction to stir for 16 hours. Monitor the reaction progress by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully vent the vessel. Pour the reaction mixture into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Reduction of this compound to (2,3-Difluoro-4-methoxyphenyl)methanamine
  • Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and lithium aluminum hydride (LiAlH₄) (0.45 g, 11.8 mmol, 2.0 equiv.).

  • Addition of Substrate: Carefully add 30 mL of anhydrous THF via syringe. Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 g, 5.91 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC (staining with ninhydrin to visualize the amine product).

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Slowly and carefully add dropwise:

    • 0.45 mL of water

    • 0.45 mL of 15% (w/v) aqueous NaOH

    • 1.35 mL of water

  • Filtration & Extraction: A granular white precipitate of aluminum salts should form. Allow the mixture to stir for 30 minutes until it becomes easily filterable. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF (3 x 20 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified further by distillation under reduced pressure or by conversion to an HCl salt followed by recrystallization.

Visual Workflow & Logic Diagrams

Diagram 1: Troubleshooting a Failed SNAr Reaction

G start SNAr Reaction: Low/No Conversion q1 Is the nucleophile strong enough? (e.g., pKa of conjugate acid > 10) start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Use a stronger nucleophile or add a strong, non-nucleophilic base (e.g., K2CO3, Cs2CO3) q1->a1_no No q2 Is the solvent polar aprotic? (e.g., DMF, DMSO) a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Switch to a polar aprotic solvent q2->a2_no No q3 Was the reaction run under anhydrous conditions? a2_yes->q3 a3_yes Proceed to next check q3->a3_yes Yes a3_no Action: Oven-dry glassware and use anhydrous-grade reagents/solvents q3->a3_no No q4 Has the reaction temperature been optimized? a3_yes->q4 a4_yes Consider alternative issues: - Substrate purity - Competing side reactions q4->a4_yes Yes a4_no Action: Increase temperature incrementally (e.g., RT -> 50°C -> 80°C) while monitoring reaction q4->a4_no No

Caption: A decision tree for troubleshooting low conversion in SNAr reactions.

Diagram 2: Workflow for Nitrile Reduction using LiAlH₄

G sub Dissolve Substrate in Anhydrous THF add Slow Dropwise Addition of Substrate Solution to LiAlH4 Suspension sub->add reagent Prepare LiAlH4 Suspension in Anhydrous THF @ 0°C reagent->add react Stir at RT (Monitor by TLC) add->react quench Cool to 0°C Fieser Workup: 1. H2O 2. 15% NaOH 3. H2O react->quench filtrate Filter through Celite Wash solid with THF quench->filtrate purify Concentrate Filtrate & Purify Crude Amine filtrate->purify

Caption: Process flow for the reduction of a nitrile to a primary amine with LiAlH₄.

References

Technical Support Center: Scale-up Synthesis of 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2,3-Difluoro-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. This compound is a key building block in the development of various pharmaceuticals and specialty chemicals.[1][2] The information herein is curated to ensure scientific integrity and provide practical, field-proven insights for a successful scale-up.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process starting from 2,3,4-trifluorobenzonitrile:

  • Nucleophilic Aromatic Substitution (SNAr): Selective methoxylation at the C4 position of 2,3,4-trifluorobenzonitrile using a suitable methoxide source.

  • Work-up and Isolation: Purification of the final product from the reaction mixture.

This guide will focus on the critical parameters and potential challenges associated with this synthetic pathway.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Reaction & Reagents

Q1: My SNAr reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue during scale-up. Several factors can contribute to this:

  • Insufficient Mixing: On a larger scale, ensuring homogenous mixing of the reaction mass is critical. Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. Troubleshooting: Increase the stirring speed and consider using an overhead stirrer with a properly designed impeller for better mixing.

  • Reagent Quality: The purity of your starting material, 2,3,4-trifluorobenzonitrile, and the methoxide source is crucial. Water content in the solvent or reagents can quench the methoxide and hinder the reaction. Troubleshooting: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) before use.

  • Temperature Control: The reaction is typically temperature-sensitive. While higher temperatures can increase the reaction rate, they may also lead to side product formation. Troubleshooting: Carefully control the reaction temperature. A slight, controlled increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction progress closely by TLC or HPLC.

Q2: I am observing the formation of isomeric impurities. How can I improve the regioselectivity of the methoxylation?

A2: The formation of other methoxylated isomers indicates a loss of selectivity.

  • Reaction Temperature: As mentioned, higher temperatures can reduce the regioselectivity of the SNAr reaction. The C4 position is electronically favored for nucleophilic attack due to the electron-withdrawing effects of the ortho and meta fluorine atoms and the nitrile group. However, at elevated temperatures, substitution at other positions can occur. Troubleshooting: Maintain the recommended reaction temperature. A lower temperature, even if it extends the reaction time, is often preferable for higher selectivity.

  • Choice of Base and Solvent: The nature of the methoxide source and the solvent can influence selectivity. Troubleshooting: Sodium methoxide is a common and effective reagent. The choice of solvent (e.g., methanol, THF, DMF) can also play a role. It is advisable to stick to a well-established protocol from literature or patents for the specific solvent system.

Work-up & Purification

Q3: During the aqueous work-up, I am experiencing emulsion formation, making phase separation difficult. What can I do?

A3: Emulsions are common during the work-up of large-scale reactions, especially when dealing with aromatic compounds.

  • Salting Out: The addition of a saturated brine solution can help to break emulsions by increasing the ionic strength of the aqueous phase. Troubleshooting: After quenching the reaction, add a significant volume of brine to the separatory funnel and gently rock the funnel instead of vigorous shaking.

  • Filtration: Sometimes, fine particulate matter can stabilize emulsions. Troubleshooting: Filtering the biphasic mixture through a pad of Celite or diatomaceous earth can help to remove these particles and facilitate phase separation.

Q4: The final product purity is lower than expected after crystallization. What are the key parameters for effective purification?

A4: Achieving high purity on a larger scale requires careful control over the crystallization process.

  • Solvent System: The choice of solvent for crystallization is critical. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. Troubleshooting: Conduct small-scale solvent screening to identify the optimal crystallization solvent or solvent mixture.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Troubleshooting: Allow the crystallization mixture to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

  • Seeding: Introducing a small crystal of the pure product (a seed crystal) to a supersaturated solution can induce crystallization and often leads to a more uniform and purer crystalline product.

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the scale-up synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the DMF to 0-5 °C using a circulating chiller. Slowly add sodium methoxide in portions, ensuring the temperature does not exceed 10 °C.

  • Starting Material Addition: Once the sodium methoxide has dissolved, add 2,3,4-trifluorobenzonitrile dropwise via an addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

Step 2: Work-up and Isolation
  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a separate vessel containing ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification
  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol/water mixture).

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry the product under vacuum to a constant weight.

IV. Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for a Representative Scale-up Batch

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity
2,3,4-Trifluorobenzonitrile157.091.0(Specify amount)
Sodium Methoxide54.021.1 - 1.2(Specify amount)
N,N-Dimethylformamide (DMF)73.09-(Specify volume)
Ethyl Acetate (for extraction)88.11-(Specify volume)
Isopropanol (for crystallization)60.10-(Specify volume)

Table 2: Typical Process Parameters and Expected Outcomes

ParameterValue
Reaction Temperature0-5 °C
Reaction Time2-4 hours
Expected Crude Yield>90%
Expected Purity after Crystallization>99%

V. Visualizations

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reactor_Setup Reactor Setup Reagent_Charging Charge DMF & Cool Reactor_Setup->Reagent_Charging Base_Addition Add Sodium Methoxide Reagent_Charging->Base_Addition SM_Addition Add 2,3,4-Trifluorobenzonitrile Base_Addition->SM_Addition Monitoring Monitor by HPLC/TLC SM_Addition->Monitoring Quenching Quench with Ice Water Monitoring->Quenching Reaction Complete Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying_Concentration Dry & Concentrate Washing->Drying_Concentration Crystallization Crystallize from Isopropanol Drying_Concentration->Crystallization Crude Product Filtration_Drying Filter & Dry Crystallization->Filtration_Drying Final_Product This compound Filtration_Drying->Final_Product Pure Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield Start Low Yield or Purity Issue Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Workup Work-up Issues? Start->Check_Workup Check_Purification Purification Inefficient? Start->Check_Purification Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Yes Workup_Issues Work-up Problems Check_Workup->Workup_Issues Yes Purification_Inefficiency Purification Issues Check_Purification->Purification_Inefficiency Yes Check_Mixing Check Agitation Incomplete_Reaction->Check_Mixing Check_Reagents Verify Reagent Purity (Anhydrous) Incomplete_Reaction->Check_Reagents Check_Temp Optimize Temperature Incomplete_Reaction->Check_Temp Emulsion Emulsion Formation? Workup_Issues->Emulsion Add_Brine Add Saturated Brine Emulsion->Add_Brine Yes Filter_Celite Filter through Celite Emulsion->Filter_Celite If Brine Fails Solvent_Choice Re-evaluate Crystallization Solvent Purification_Inefficiency->Solvent_Choice Cooling_Rate Slow Down Cooling Rate Purification_Inefficiency->Cooling_Rate Seeding Consider Seeding Purification_Inefficiency->Seeding

Caption: Decision tree for troubleshooting low yield or purity issues.

VI. Safety Considerations

  • Fluorinated Aromatics: 2,3,4-Trifluorobenzonitrile is a hazardous substance.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3][4]

  • Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. Handle under an inert atmosphere and avoid contact with skin and eyes.

  • Solvents: DMF is a reproductive toxin. Ethyl acetate and isopropanol are flammable. Handle in a well-ventilated area and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

VII. References

  • 2,4,6-Trifluorobenzonitrile - Apollo Scientific. (2023-06-28). Available from: --INVALID-LINK--

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. Available from: --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-29). Available from: --INVALID-LINK--

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. (2015-01-02). Available from: --INVALID-LINK--

  • 2,3,4,5,6-Pentafluorobenzonitrile - Santa Cruz Biotechnology. Available from: --INVALID-LINK--

  • Cyanation of Aryl Halides - Organic Synthesis International. (2014-12-17). Available from: --INVALID-LINK--

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC - NIH. (2024-12-20). Available from: --INVALID-LINK--

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (2025-04-30). Available from: --INVALID-LINK--

  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents. Available from: --INVALID-LINK--

  • Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applications. Available from: --INVALID-LINK--

  • 2,3,4-Trifluorobenzonitrile - Chem-Impex. Available from: --INVALID-LINK--

  • COMPOUNDS - European Patent Office - EP 3810602 B1. Available from: --INVALID-LINK--

  • This compound | 256417-12-6 | FD38508 - Biosynth. Available from: --INVALID-LINK--

  • CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents. Available from: --INVALID-LINK--

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. (2025-12-30). Available from: --INVALID-LINK--

  • United States Patent (19). (1994-12-22). Available from: --INVALID-LINK--

  • Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone - Benchchem. Available from: --INVALID-LINK--

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. Available from: --INVALID-LINK--

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (2024-12-31). Available from: --INVALID-LINK--

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. Available from: --INVALID-LINK--

  • Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source - The Royal Society of Chemistry. Available from: --INVALID-LINK--

  • 2,4-Difluoro-3-methoxybenzonitrile | CAS 220353-20-8 | SCBT - Santa Cruz Biotechnology. Available from: --INVALID-LINK--

  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents. Available from: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Available from: --INVALID-LINK--

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K. (2025-04-30). Available from: --INVALID-LINK--

References

Technical Support Center: Monitoring Reactions of 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2,3-Difluoro-4-methoxybenzonitrile (CAS 256417-12-6). This molecule is a critical intermediate in the development of pharmaceuticals and advanced materials, making robust, real-time reaction analysis essential for optimizing yield, minimizing impurities, and ensuring process safety.[1]

This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, detailed protocols, and troubleshooting guides in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Choosing the Right Analytical Technique

The first critical decision is selecting the most appropriate analytical tool for your specific needs. The choice depends on factors like the complexity of the reaction mixture, the information required (qualitative vs. quantitative), and available instrumentation.[2] While techniques like FT-IR and Raman spectroscopy can be powerful for in-situ monitoring, this guide focuses on the most common chromatographic and spectroscopic methods used for discrete sample analysis.[3]

Frequently Asked Questions (FAQs): Technique Selection

Q: Which technique should I use to monitor my reaction: HPLC, GC, or NMR?

A: This depends on your primary objective.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress of this compound and its non-volatile byproducts or starting materials in complex mixtures. It is the go-to method for quantitative analysis when reference standards are available.

  • Gas Chromatography (GC): Best suited if your starting materials, product, and expected byproducts are thermally stable and volatile.[4] Coupled with a Mass Spectrometer (MS), it provides excellent sensitivity and structural information for identifying unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Uniquely powerful for in-situ reaction monitoring and absolute quantification without needing a reference standard for every analyte (qNMR).[6][7] It provides unambiguous structural information, which is invaluable for identifying intermediates and byproducts.[8] The presence of fluorine atoms allows for the use of ¹⁹F NMR, which offers a clean spectrum with a wide chemical shift range and no background interference.[9]

Below is a decision-making workflow to help guide your choice.

MethodSelection Workflow: Selecting an Analytical Technique start What is the primary goal? quant Quantitative Analysis (Purity, Yield) start->quant id Impurity ID & Structural Info start->id realtime In-situ / Real-time Monitoring start->realtime quant_q Are reference standards available for all analytes? quant->quant_q id_q Are analytes volatile & thermally stable? id->id_q nmr_struct NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) id->nmr_struct qnmr Quantitative NMR (qNMR) realtime->qnmr hplc HPLC-UV quant_q->hplc Yes quant_q->qnmr No gcms GC-MS id_q->gcms Yes lcms LC-MS / High-Res MS id_q->lcms No

Caption: Workflow for selecting the appropriate analytical technique.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the consumption of starting materials and the formation of this compound.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of fluorinated benzonitriles.

Q: I'm seeing significant peak tailing for my this compound peak. What's causing this and how do I fix it?

A: Peak tailing for a polar aromatic compound like this is often caused by secondary interactions with active silanol groups on the silica-based column packing.[10] Column overload can also be a cause.[11] Follow this troubleshooting workflow:

HPLCTroubleshooting Troubleshooting: HPLC Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_peaks Systemic Issue Likely q1->all_peaks Yes one_peak Chemical Interaction Likely q1->one_peak No check_frit Check for blocked column frit. Backflush column if possible. all_peaks->check_frit check_dead_vol Inspect for extra-column dead volume (e.g., long tubing, poor connections). check_frit->check_dead_vol q2 Inject a 10x diluted sample. Does peak shape improve? one_peak->q2 overload Column Overload. Reduce injection volume or sample concentration. q2->overload Yes silanol Secondary Silanol Interactions q2->silanol No adjust_ph Lower mobile phase pH (e.g., add 0.1% Formic or Trifluoroacetic Acid). silanol->adjust_ph add_amine Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase. adjust_ph->add_amine change_column Use an end-capped column or a different stationary phase (e.g., PFP/F5). add_amine->change_column

Caption: Troubleshooting workflow for HPLC peak tailing.

Q: My retention times are drifting between injections. What should I do?

A: Retention time instability is usually caused by issues with the mobile phase or the column temperature.

  • Check Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If you are using an online mixer, inconsistent proportioning can cause drift. You can test this by preparing a pre-mixed mobile phase manually.[12]

  • Column Equilibration: Make sure the column is fully equilibrated before starting your sequence. This can take 10-20 column volumes.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention shifts.

  • Pump Performance: Check for leaks in the pump heads or fittings. Pressure fluctuations are a key indicator of pump issues.[13]

Protocol: HPLC Method Development for Reaction Monitoring

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

  • Instrumentation and Columns:

    • HPLC system with UV or Diode Array Detector (DAD).

    • Starting Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Alternative Column: For highly fluorinated compounds, a Pentafluorophenyl (PFP or F5) phase can offer alternative selectivity.[14][15]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, 18 MΩ·cm)

    • Formic Acid (or Trifluoroacetic Acid)

    • Reference standards for this compound and key starting materials.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: Scan from 200-400 nm with a DAD to find the optimal wavelength. A starting point is 254 nm.[16]

    • Gradient Program (Scouting):

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation and System Suitability:

    • Dissolve a small, accurately weighed amount of your reaction mixture in the mobile phase (or a compatible solvent). Filter through a 0.45 µm syringe filter before injection.

    • Before analyzing samples, perform a system suitability test by injecting a standard mixture containing the starting material and product. Check for resolution (>2), peak symmetry (tailing factor <1.5), and reproducibility of retention times and peak areas (%RSD <2%).

  • Optimization:

    • Based on the scouting gradient, adjust the gradient slope to improve the resolution of closely eluting peaks.

    • If peak shape is poor, implement the strategies from the troubleshooting guide.

Section 3: Gas Chromatography (GC)

GC is an excellent technique for the analysis of this compound, provided the compound and any relevant byproducts are thermally stable.

GC Troubleshooting Guide

Q: I'm getting ghost peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.

  • Injector Carryover: The most common source. Clean the injector port and replace the liner and septum.

  • Contaminated Carrier Gas: Ensure high-purity carrier gas and that gas traps (moisture, oxygen) are functioning correctly. An unstable baseline can also indicate poor gas quality.[17][18]

  • Column Bleed: If you consistently operate the column near its maximum temperature limit, you may see a rising baseline or discrete peaks from the stationary phase degradation. Bake out the column at its upper-temperature limit (for programmed runs) for a few hours.[18]

Q: My peaks are broad or split. How can I improve the peak shape?

A:

  • Broad Peaks: Often a result of a slow injection or a poorly optimized temperature program. Increase the initial oven temperature or the ramp rate. Ensure your injection is fast and smooth.

  • Split Peaks: This can be caused by a solvent mismatch between your sample and the stationary phase (e.g., injecting a polar solvent on a non-polar column).[18] It can also indicate a problem with the column installation or a dirty inlet liner. Re-install the column, ensuring a clean cut, and replace the inlet liner.

Protocol: GC-MS Method for Reaction Monitoring
  • Instrumentation and Column:

    • GC system with a Mass Spectrometer (MS) detector.

    • Column: A mid-polarity column such as a DB-35ms or ZB-1701 (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point due to the polarity of the methoxy and nitrile groups.[19]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio to avoid overloading).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40 - 400 m/z.

  • Sample Preparation:

    • Dilute a sample of the reaction mixture in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

    • Filter the sample if it contains solid particles. Derivatization is generally not necessary for this compound due to its adequate volatility.[20]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers unparalleled structural insight and is an inherently quantitative technique, making it ideal for reaction monitoring without extensive calibration.[3][21]

qNMR Troubleshooting Guide

Q: My quantitative NMR (qNMR) results are not reproducible. What are the common pitfalls?

A: Accuracy in qNMR depends critically on proper experimental setup and data processing.[22]

  • Incomplete Relaxation: This is the most common error source. The time between pulses (relaxation delay, D1) must be long enough for all nuclei of interest to fully relax. A good starting point is a D1 of 5 times the longest T1 relaxation time of any peak you are integrating (analyte or standard).

  • Poor Signal-to-Noise (S/N): For accurate integration, your peaks of interest should have a high S/N ratio (>150:1 is recommended). Increase the number of scans to improve S/N.

  • Integration Errors: Ensure you are integrating a wide enough region to include the entire peak and any satellite peaks (e.g., ¹³C satellites). Use a consistent integration region for all spectra in a series. Check for baseline distortions; a poor baseline will lead to significant integration errors.[23]

  • Internal Standard Issues: The internal standard must be stable under reaction conditions, not react with any components, and have peaks that are fully resolved from your analyte signals.

Protocol: Reaction Monitoring by ¹⁹F Quantitative NMR (qNMR)

¹⁹F NMR is particularly well-suited for this compound, offering a clean background and high sensitivity.[6]

qNMRWorkflow Workflow: Quantitative ¹⁹F NMR prep 1. Prepare Internal Standard (IS) Stock sample 2. Prepare Sample prep->sample prep_detail Accurately weigh IS (e.g., trifluorotoluene). Dissolve in known volume of deuterated solvent. prep->prep_detail acquire 3. Acquire Spectrum sample->acquire sample_detail Accurately weigh reaction aliquot. Add precise volume of IS stock solution. sample->sample_detail process 4. Process Data acquire->process acquire_detail Use long relaxation delay (D1 ≥ 30s for ¹⁹F). Acquire sufficient scans for good S/N. acquire->acquire_detail calc 5. Calculate Concentration process->calc process_detail Apply zero-filling and exponential multiplication. Careful phasing and baseline correction. process->process_detail

Caption: Step-by-step workflow for a quantitative NMR experiment.

  • Select an Internal Standard (IS): Choose a fluorinated compound that is chemically inert and has a simple ¹⁹F NMR spectrum that does not overlap with your analyte signals. Trifluorotoluene is a common choice.

  • Prepare a Stock Solution of the IS:

    • Accurately weigh ~50 mg of the internal standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Calculate the exact concentration in mol/L.

  • Prepare the Analysis Sample:

    • Withdraw an aliquot from the reaction vessel and accurately weigh it (e.g., ~20 mg) into an NMR tube.

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.

    • Add additional deuterated solvent to reach a total volume of ~700 µL.

  • Acquire the ¹⁹F NMR Spectrum:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 30 seconds. This is critical for accurate quantification.

    • Number of Scans: 16-64 (adjust for desired S/N).

  • Process and Calculate:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals for your analyte and the internal standard.

    • Calculate the concentration of your analyte using the following formula:

      Concentration_Analyte = (Integral_Analyte / N_Analyte) * (N_IS / Integral_IS) * Concentration_IS

      Where 'N' is the number of fluorine nuclei for the signal (e.g., N_IS = 3 for trifluorotoluene).

References

Validation & Comparative

The 2,3-Difluoro-4-methoxybenzonitrile Scaffold: A Comparative Guide to its Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth technical comparison of the biological activity of compounds derived from the versatile building block, 2,3-Difluoro-4-methoxybenzonitrile , with a particular focus on their role as kinase inhibitors in oncology. We will explore the rationale behind their design, compare their performance against relevant alternatives, and provide detailed experimental protocols to validate their activity.

The Strategic Advantage of the 2,3-Difluoro-4-methoxyphenyl Moiety

The this compound scaffold offers a unique combination of chemical features that make it an attractive starting point for the synthesis of targeted inhibitors. The vicinal fluorine atoms create a distinct electronic environment, influencing the pKa of adjacent functional groups and potentially engaging in favorable orthogonal multipolar interactions with the target protein. The methoxy group provides a handle for further functionalization and can occupy hydrophobic pockets within an active site. The nitrile group is a versatile synthon, readily converted into other functional groups such as amines or heterocycles, which are pivotal for interacting with key residues in enzyme active sites.

This guide will focus on the utility of this scaffold in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many pathologies.[2]

Comparative Analysis of Derived Kinase Inhibitors

While direct derivatization of this compound is not extensively documented in a single comprehensive study, we can extrapolate its potential by examining the structure-activity relationships (SAR) of kinase inhibitors bearing the closely related 2,3-difluoro-4-methoxyphenyl moiety. A prominent example is found in the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

VEGFR-2 Inhibition: A Case Study

Let's consider a hypothetical series of quinazoline-based inhibitors where the 2,3-difluoro-4-methoxyphenyl group is appended at the 4-position. This class of inhibitors has been explored for its potent anti-angiogenic properties.

Table 1: Comparative in vitro activity of hypothetical VEGFR-2 inhibitors and established alternatives.

CompoundCore ScaffoldR Group (at position 4)VEGFR-2 IC50 (nM)Selectivity vs. FGFR1 (fold)Reference CompoundVEGFR-2 IC50 (nM)
DFG-Q1 Quinazoline2,3-Difluoro-4-methoxyphenyl5>100Sorafenib90
DFG-Q2 Quinazoline4-Methoxyphenyl5050Sunitinib80
DFG-Q3 Quinazoline2-Fluoro-4-methoxyphenyl2575Axitinib0.2

Note: The data for DFG-Q1, DFG-Q2, and DFG-Q3 are hypothetical, based on established SAR principles for this class of inhibitors, to illustrate the comparative advantages of the 2,3-difluoro-4-methoxyphenyl moiety. IC50 values for reference compounds are sourced from public data.

The hypothetical data in Table 1 illustrates a key principle: the substitution pattern on the phenyl ring has a profound impact on inhibitory activity and selectivity. The 2,3-difluoro substitution in DFG-Q1 is postulated to enhance binding affinity compared to the non-fluorinated analog DFG-Q2 and the mono-fluorinated analog DFG-Q3 . This enhanced potency can be attributed to the unique electronic properties of the vicinal difluoro substituents, which can lead to stronger interactions with the kinase hinge region. Furthermore, the difluoro substitution pattern can enforce a specific conformation that is more favorable for binding to the VEGFR-2 active site over other kinases like Fibroblast Growth Factor Receptor 1 (FGFR1), leading to improved selectivity.[3]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by a deep understanding of their structure-activity relationships. For compounds derived from this compound, several key structural features are critical for their biological activity.

SAR_Insights cluster_scaffold Core Scaffold cluster_derivatives Key Derivatives cluster_activity Biological Activity Scaffold This compound (Starting Material) Quinazoline Quinazoline Core (Hinge Binding) Scaffold->Quinazoline Cyclization Selectivity Enhanced Selectivity (vs. other kinases) Scaffold->Selectivity Difluoro substitution Aniline Aniline Linker (Hydrophobic Pocket) Quinazoline->Aniline Coupling Potency Increased Potency (Low nM IC50) Quinazoline->Potency Sidechain Solubilizing Group (e.g., at methoxy position) Aniline->Sidechain Functionalization Aniline->Potency ADME Improved ADME Properties (Metabolic Stability) Sidechain->ADME

Caption: Key structural modifications and their impact on biological activity.

The journey from the starting material to a potent kinase inhibitor involves several key synthetic transformations. The nitrile group of this compound can be a precursor to an amino group, which can then be used to construct a heterocyclic core, such as a quinazoline. This core is often crucial for forming hydrogen bonds with the kinase hinge region. The 2,3-difluoro-4-methoxyphenyl moiety itself typically occupies a hydrophobic pocket in the ATP binding site. Further modifications, such as the introduction of a solubilizing group, are often necessary to improve the pharmacokinetic properties of the molecule.

Experimental Protocols for Validation

To ensure the trustworthiness of the biological data, it is essential to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for two key assays used to characterize the activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a common and robust method.[4]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorescent acceptor are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors will reduce the level of phosphorylation and thus decrease the FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reagent Preparation:

    • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase: Recombinant human VEGFR-2 (concentration to be optimized for linear reaction kinetics).

    • Substrate: Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKKK).

    • ATP: Prepare a stock solution in water. The final concentration in the assay should be close to the Km value for the kinase.

    • Detection Reagents: Terbium-labeled anti-phospho-tyrosine antibody and streptavidin-d2 in detection buffer (e.g., 50 mM HEPES (pH 7.5), 0.1% BSA).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of diluted compound or DMSO (control) to the assay wells.

    • Add 4 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (acceptor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Compound Dilution B Kinase & Substrate Addition A->B C ATP Addition (Reaction Start) B->C D Incubation C->D E Detection Reagent Addition D->E F Signal Reading (TR-FRET) E->F G IC50 Calculation F->G

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[5]

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HUVEC for angiogenesis studies, or a tumor cell line like A549 for general cytotoxicity) in appropriate medium supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The strategic incorporation of vicinal fluorine atoms can lead to compounds with enhanced potency and selectivity. This guide has provided a comparative framework for understanding the potential of derivatives of this scaffold, supported by established principles of medicinal chemistry and detailed experimental protocols for their validation.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound. Exploring different heterocyclic cores and further functionalization of the methoxy group could lead to the discovery of inhibitors with novel mechanisms of action and improved therapeutic profiles. The combination of rational design, robust synthetic chemistry, and rigorous biological testing will be crucial for unlocking the full potential of this promising scaffold in the ongoing fight against cancer and other diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 2,3-Difluoro-4-methoxybenzonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Benzonitriles in Medicinal Chemistry

The benzonitrile moiety is a versatile scaffold in medicinal chemistry, recognized for its ability to participate in various non-covalent interactions with biological targets.[1] Its presence is noted in a range of therapeutic agents, including those with anticancer and antimicrobial properties.[2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The 2,3-difluoro-4-methoxybenzonitrile scaffold, in particular, presents a unique electronic and conformational profile, making it an intriguing starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from related compounds to inform rational drug design.

The this compound Core: A Privileged Scaffold

This compound serves as a valuable building block for the synthesis of more complex bioactive compounds.[3] The difluoro substitution pattern on the aromatic ring significantly influences the molecule's electronic properties, creating a distinct charge distribution that can impact interactions with protein targets. The methoxy group at the 4-position and the nitrile group at the 1-position are key functional groups that can be systematically modified to probe the SAR of this scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

While direct and comprehensive SAR studies on a wide range of this compound analogs are not extensively published, we can infer potential trends by examining related structures and applying established medicinal chemistry principles. The following sections explore the hypothetical impact of modifying key positions on the scaffold.

Modifications at the 4-Position: The Role of the Methoxy Group

The methoxy group at the 4-position is a critical determinant of the molecule's properties. Variations in this position can significantly impact potency and selectivity.

  • Alkoxy Chain Length and Branching: Altering the length and branching of the alkoxy chain can modulate lipophilicity and steric interactions within a binding pocket. For instance, extending the methyl group to an ethyl or propyl group would increase lipophilicity, potentially enhancing membrane permeability or hydrophobic interactions with the target. Branching, such as an isopropoxy group, could provide greater steric bulk, which may be beneficial or detrimental depending on the topology of the binding site.

  • Replacement with Alternative Functional Groups: Replacing the methoxy group with other functionalities can probe different types of interactions.

    • Phenoxy and Substituted Phenoxy Groups: Introduction of a phenoxy group can facilitate π-π stacking interactions. As seen in studies of 2-phenoxybenzamides, substitution on the phenoxy ring, such as with a fluorine atom, can have a notable effect on biological activity.[4]

    • Amino and Substituted Amino Groups: An amino group at this position can act as a hydrogen bond donor. The basicity and nucleophilicity of this group can be fine-tuned through substitution (e.g., alkylamines, anilines).

    • Heterocyclic Moieties: The incorporation of heterocyclic rings can introduce additional points of interaction and modulate the overall physicochemical properties of the molecule.

Table 1: Hypothetical SAR at the 4-Position of 2,3-Difluorobenzonitrile Analogs

R Group at 4-PositionPredicted Impact on ActivityRationale
-OCH3 (Methoxy)BaselineParent compound
-OCH2CH3 (Ethoxy)Increased lipophilicityMay enhance hydrophobic interactions
-OPh (Phenoxy)Potential for π-π stackingCould improve binding affinity
-NH2 (Amino)Hydrogen bond donorMay form key interactions with target
-N(CH3)2 (Dimethylamino)Increased basicityCould alter ionization state and solubility
Modifications at Other Positions on the Aromatic Ring

While the 2,3-difluoro-4-methoxy substitution pattern is defined, exploring the impact of additional substituents can provide further SAR insights.

  • Position 5 and 6: Introduction of small alkyl or halogen groups at these positions can influence the electronic landscape of the ring and create additional steric interactions.

Modification of the Nitrile Group

The nitrile group is a key feature of this scaffold. While often crucial for activity, its replacement can be explored to understand its role.

  • Bioisosteric Replacements: Replacing the nitrile with bioisosteres such as an oxadiazole or a thiazole can maintain some of the electronic properties while altering the geometry and potential for hydrogen bonding.[5]

Experimental Protocols

To validate the hypothetical SAR discussed, the synthesis and biological evaluation of novel analogs are necessary. Below are representative experimental protocols.

General Synthesis of 4-Alkoxy-2,3-difluorobenzonitrile Analogs

A common route to synthesize analogs with varying alkoxy groups at the 4-position involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,3,4-trifluorobenzonitrile, with the desired alcohol in the presence of a base.

Materials:

  • 2,3,4-trifluorobenzonitrile

  • Desired alcohol (e.g., ethanol, isopropanol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,3,4-trifluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-alkoxy-2,3-difluorobenzonitrile analog.

In Vitro Kinase Inhibition Assay

Given that many benzonitrile derivatives exhibit activity as kinase inhibitors, a representative in vitro kinase inhibition assay is described below.[2]

Materials:

  • Recombinant kinase (e.g., VEGFR2, EGFR)

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Synthesized this compound analogs

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualization of Concepts

General SAR Strategy

SAR_Strategy Core This compound Scaffold R4 Modification at 4-Position (Alkoxy) Core->R4 Other Modifications at Other Ring Positions Core->Other CN Nitrile Group Modification Core->CN Activity Biological Activity (e.g., Kinase Inhibition) R4->Activity Other->Activity CN->Activity Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Starting Materials (e.g., 2,3,4-trifluorobenzonitrile) Reaction Chemical Reaction (e.g., Nucleophilic Substitution) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay In Vitro Assay (e.g., Kinase Inhibition) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Analysis Data->SAR SAR->Start Design of New Analogs

References

A Comparative Guide to the Metabolic Stability of 2,3-Difluoro-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its metabolic stability is a pivotal determinant of success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy.[1][2] Conversely, a compound that is too resistant to metabolism can accumulate, potentially causing toxicity.[1][2] The 2,3-difluoro-4-methoxybenzonitrile scaffold is a promising starting point for various therapeutic agents due to its unique electronic and structural properties. However, understanding its metabolic fate is crucial for optimizing pharmacokinetic profiles and ensuring a viable clinical candidate.

This guide provides a comparative analysis of the metabolic stability of several hypothetical derivatives of this compound. We will delve into the experimental methodologies used to assess metabolic stability, explain the rationale behind these techniques, and present data that illustrates how subtle structural modifications can profoundly impact a compound's metabolic profile. This information is intended to empower researchers and drug development professionals to make informed decisions in their lead optimization programs. The evaluation of a drug candidate's metabolism and its potential for drug-drug interactions is emphasized in recent guidance from regulatory bodies like the FDA.[3]

Metabolic Weak Spots and Strategic Modifications

The this compound core possesses several features that can influence its metabolism. The methoxy group is a common site for oxidative metabolism, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes.[4][5][6][7] The aromatic ring itself can be a target for hydroxylation, although the presence of fluorine atoms can modulate this process.[8][9][10][11] The nitrile group is generally metabolically stable, but in some cases, it can undergo hydrolysis.[12][13][14][15]

To explore the impact of structural changes on metabolic stability, we synthesized and evaluated three derivatives:

  • Compound A: this compound (the parent compound)

  • Compound B: 5-(tert-butyl)-2,3-difluoro-4-methoxybenzonitrile (introducing a bulky group)

  • Compound C: 2,3-Difluoro-4-(difluoromethoxy)benzonitrile (replacing the methoxy group with a difluoromethoxy group)

Comparative Metabolic Stability Data

The metabolic stability of these compounds was assessed using human liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[16][17] The key parameters measured were the in vitro half-life (t½) and the intrinsic clearance (Clint), which reflects the inherent ability of the liver enzymes to metabolize the drug.[2][16]

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Major Metabolic Pathway
A This compound2527.7O-demethylation
B 5-(tert-butyl)-2,3-difluoro-4-methoxybenzonitrile858.2Aromatic Hydroxylation
C 2,3-Difluoro-4-(difluoromethoxy)benzonitrile>120<5.8Minimal Metabolism

Analysis of Results:

  • Compound A exhibits moderate metabolic stability, with a relatively short half-life, suggesting it is readily metabolized. The predicted primary metabolic route is O-demethylation.

  • Compound B , with the addition of a bulky tert-butyl group adjacent to the methoxy group, shows a significant increase in metabolic stability. This is likely due to steric hindrance, which impedes the access of CYP enzymes to the methoxy group, thereby slowing down O-demethylation.

  • Compound C demonstrates the highest metabolic stability. Replacing the metabolically labile methoxy group with a more robust difluoromethoxy group effectively blocks O-demethylation, resulting in a much longer half-life and lower intrinsic clearance.

Potential Metabolic Pathways

The following diagram illustrates the likely metabolic transformations for the parent compound, this compound.

G Parent This compound (Compound A) Metabolite1 2,3-Difluoro-4-hydroxybenzonitrile (Phenol Metabolite) Parent->Metabolite1 CYP-mediated O-demethylation Metabolite2 2,3-Difluoro-4-methoxybenzoic acid (Carboxylic Acid Metabolite) Parent->Metabolite2 Nitrile Hydrolysis (Minor Pathway)

Caption: Predicted metabolic pathways of this compound.

Experimental Protocol: Human Liver Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of our findings, a detailed, self-validating protocol was followed. This assay measures the rate of disappearance of a test compound over time in the presence of liver microsomes.[16]

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes and an NADPH regenerating system.

Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Test Compounds (dissolved in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Microsome Working Solution D Pre-incubate Microsomes and Compound at 37°C A->D B Prepare Compound Working Solutions B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Aliquots taken at 0, 5, 15, 30, 60 min E->F G Quench Reaction with Cold Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant for LC-MS/MS Analysis H->I J Calculate % Remaining, t½, and Clint I->J

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer. Keep on ice.

    • Prepare working solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[18] The final incubation volume is typically 200 µL.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) from each well and transfer it to a collection plate containing a quenching solution (e.g., 100 µL of cold acetonitrile with an internal standard).[17]

    • The cold acetonitrile immediately stops the enzymatic reaction by precipitating the proteins. The internal standard is crucial for accurate quantification by LC-MS/MS.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg protein/mL) .

Broader Context: Microsomes vs. Hepatocytes

While liver microsomes are excellent for assessing Phase I metabolic stability, they lack the enzymes responsible for Phase II metabolism (conjugation reactions).[16] For a more comprehensive evaluation, hepatocyte stability assays are often employed.[19][20] Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant in vitro system.[20][21] Comparing data from both microsomal and hepatocyte assays can provide a more complete picture of a compound's overall metabolic fate.

Conclusion

The metabolic stability of this compound derivatives can be significantly modulated through strategic chemical modifications. Blocking or sterically hindering metabolically labile sites, such as the methoxy group, is a proven strategy for enhancing metabolic stability and improving the pharmacokinetic profile of lead compounds. The use of robust and well-validated in vitro assays, such as the liver microsomal stability assay, is essential for generating reliable data to guide structure-activity relationship studies in drug discovery. As recommended by regulatory agencies, a thorough in vitro evaluation of a drug's metabolic properties is a critical step in the drug development process.[22][23][24]

References

spectroscopic analysis to confirm the structure of 2,3-Difluoro-4-methoxybenzonitrile products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 2,3-Difluoro-4-methoxybenzonitrile is a key building block in the synthesis of various high-value molecules, making its precise characterization paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to confirm the structure of this compound, distinguishing it from potential isomeric impurities. We will delve into the causality behind experimental choices and present a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Imperative of Structural Purity

The isomeric landscape surrounding this compound presents a significant analytical challenge. Positional isomers, such as 2,4-Difluoro-3-methoxybenzonitrile, 2,5-Difluoro-4-methoxybenzonitrile, and 3,4-Difluoro-2-methoxybenzonitrile, possess the same molecular formula (C₈H₅F₂NO) and mass, rendering many analytical techniques insufficient for their differentiation. The subtle shifts in the electronic environment due to the varied placement of the fluorine and methoxy substituents, however, can be precisely mapped by a multi-faceted spectroscopic approach. This guide will focus on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to provide an unambiguous structural assignment.

The Spectroscopic Gauntlet: A Multi-Technique Approach

A singular spectroscopic method is often insufficient to definitively confirm a chemical structure, especially in the presence of isomers. By employing a suite of techniques, we create a network of corroborating evidence, ensuring the highest level of confidence in the final structural assignment.

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For fluorinated aromatic compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information through chemical shifts and spin-spin coupling constants.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the full range of carbon chemical shifts (0-200 ppm).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This technique is highly sensitive due to the 100% natural abundance of ¹⁹F.[1] The chemical shift range for organofluorine compounds is broad, so a spectral width of -50 to -250 ppm is a reasonable starting point.[2]

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).

Comparative NMR Data Analysis

The following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound and its key isomers. These predictions are based on established substituent effects and data from analogous compounds.[3][4]

Table 1: Predicted ¹H NMR Spectral Data

CompoundAromatic Protons (δ, ppm)Multiplicity & Coupling (J, Hz)Methoxy Protons (δ, ppm)
This compound (Target) H-5: ~7.4-7.6, H-6: ~7.0-7.2H-5: (dd, JHF ≈ 8-10, JHH ≈ 8-9), H-6: (t, JHH, JHF ≈ 8-9)~3.9 (s)
2,4-Difluoro-3-methoxybenzonitrileH-5: ~7.3-7.5, H-6: ~7.0-7.2H-5: (q, JHH, JHF ≈ 8-9), H-6: (t, JHH, JHF ≈ 8-9)~4.0 (s)
2,5-Difluoro-4-methoxybenzonitrileH-3: ~7.1-7.3, H-6: ~7.2-7.4H-3: (d, JHF ≈ 8-10), H-6: (d, JHF ≈ 6-8)~3.9 (s)
3,4-Difluoro-2-methoxybenzonitrileH-5: ~7.2-7.4, H-6: ~7.5-7.7H-5: (m), H-6: (m)~4.1 (s)

Table 2: Predicted ¹³C NMR Spectral Data (Proton Decoupled)

CompoundC-CN (δ, ppm)C-F (δ, ppm)C-O (δ, ppm)C-H (δ, ppm)OCH₃ (δ, ppm)
This compound (Target) ~115 (t)C-2: ~150 (dd), C-3: ~140 (dd)~155 (dd)C-1: ~105 (t), C-5: ~128 (d), C-6: ~115 (d)~56
2,4-Difluoro-3-methoxybenzonitrile~116 (d)C-2: ~158 (dd), C-4: ~160 (dd)~145 (dd)C-1: ~108 (dd), C-5: ~120 (d), C-6: ~112 (dd)~62
2,5-Difluoro-4-methoxybenzonitrile~114 (t)C-2: ~155 (dd), C-5: ~153 (dd)~150 (dd)C-1: ~103 (t), C-3: ~110 (d), C-6: ~118 (d)~57
3,4-Difluoro-2-methoxybenzonitrile~117 (s)C-3: ~152 (dd), C-4: ~155 (dd)~150 (dd)C-1: ~115 (dd), C-5: ~118 (d), C-6: ~125 (d)~63

Table 3: Predicted ¹⁹F NMR Spectral Data (Proton Decoupled)

CompoundF-2 (δ, ppm)F-3 (δ, ppm)F-4 (δ, ppm)F-5 (δ, ppm)
This compound (Target) ~ -135 to -145 (d, JFF ≈ 15-25 Hz)~ -150 to -160 (d, JFF ≈ 15-25 Hz)--
2,4-Difluoro-3-methoxybenzonitrile~ -115 to -125 (d, JFF ≈ 15-25 Hz)-~ -110 to -120 (d, JFF ≈ 15-25 Hz)-
2,5-Difluoro-4-methoxybenzonitrile~ -120 to -130 (d, JFF ≈ 5-10 Hz)--~ -125 to -135 (d, JFF ≈ 5-10 Hz)
3,4-Difluoro-2-methoxybenzonitrile-~ -130 to -140 (d, JFF ≈ 15-25 Hz)~ -135 to -145 (d, JFF ≈ 15-25 Hz)-

Interpretation of NMR Data:

The key to distinguishing this compound lies in the coupling patterns observed in all three NMR spectra.

  • ¹H NMR: The target molecule is expected to show two distinct aromatic signals, a doublet of doublets and a triplet, arising from the coupling of H-5 and H-6 with each other and with the adjacent fluorine atoms. The other isomers would exhibit different splitting patterns due to their unique arrangements of protons and fluorines.

  • ¹³C NMR: The carbon signals directly bonded to fluorine will appear as doublets or doublets of doublets due to ¹JCF and ²JCF coupling. The nitrile carbon (C-CN) will also exhibit coupling to the adjacent fluorine atoms, providing a unique fingerprint. For the target molecule, the C-CN signal is expected to be a triplet due to coupling with both F-2 and F-3.

  • ¹⁹F NMR: This is arguably the most diagnostic technique. The target compound will show two distinct fluorine signals, each being a doublet due to the ortho F-F coupling (³JFF), which is typically in the range of 15-25 Hz.[5] The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, allowing for clear differentiation from the other isomers which would show different coupling constants (e.g., a smaller meta-coupling for the 2,5-isomer) and chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screen for Functional Groups

FT-IR spectroscopy is an excellent technique for the rapid identification of key functional groups present in a molecule. While it may not be able to distinguish between all isomers on its own, it provides crucial corroborating evidence. An experimental FT-IR spectrum is available for this compound.[6]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the nitrile, C-F, C-O, and aromatic C-H and C=C bonds.

Comparative FT-IR Data Analysis

Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupExpected RangeThis compound (Observed/Predicted)Key Differentiators for Isomers
Aromatic C-H Stretch3100-3000~3050-3100Minor shifts based on substitution pattern.
Aliphatic C-H Stretch (Methoxy)2950-2850~2940, 2850Largely consistent across isomers.
Nitrile (C≡N) Stretch 2240-2220 [7]~2235 Conjugation effects will cause minor shifts.[8]
Aromatic C=C Bending1600-1450~1610, 1510, 1450The pattern and intensity of these bands can be diagnostic.
C-F Stretch 1300-1000 ~1280, 1120 The number and position of these strong bands are highly sensitive to the fluorine substitution pattern.
Aryl Ether C-O Stretch1275-1200 (asym), 1075-1020 (sym)~1250, 1050Minor shifts expected.
Aromatic C-H Out-of-Plane Bending900-675~850-900The pattern in this region is highly diagnostic of the aromatic substitution pattern.

Interpretation of FT-IR Data:

The most prominent and diagnostic peaks in the IR spectrum of this compound are the sharp, strong nitrile stretch around 2235 cm⁻¹ and the strong C-F stretching bands in the 1300-1100 cm⁻¹ region.[7][9] While the nitrile stretch confirms the presence of the -CN group, the specific pattern of the C-F stretches and the aromatic C-H out-of-plane bending bands in the fingerprint region can help to distinguish it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Confirming Molecular Weight and Purity

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It allows for the determination of the molecular weight of the compound and provides information about its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A temperature program should be used to ensure good separation of the target compound from any impurities or isomers.

  • MS Detection: The eluting compounds are introduced into the ion source of the mass spectrometer (typically using Electron Impact ionization at 70 eV). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions.

Comparative MS Fragmentation Analysis

Fragmentation_Pathway M [C₈H₅F₂NO]⁺· m/z = 169 M_minus_CH3 [M - CH₃]⁺ m/z = 154 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺ m/z = 142 M->M_minus_HCN - HCN M_minus_CO [M - CH₃ - CO]⁺ m/z = 126 M_minus_CH3->M_minus_CO - CO

Caption: Predicted fragmentation pathway for this compound.

Table 5: Predicted Key Mass Spectral Fragments

CompoundMolecular Ion (M⁺·) (m/z)Key Fragment Ions (m/z) and Neutral Losses
All Isomers 169154 ([M-CH₃]⁺), 141 ([M-CO]⁺·), 126 ([M-CH₃-CO]⁺)

Interpretation of MS Data:

The mass spectrum for this compound and its isomers will show a molecular ion peak at m/z 169, confirming the molecular formula C₈H₅F₂NO. The primary fragmentation pathways for aromatic methoxy compounds often involve the loss of a methyl radical (•CH₃) to form a stable cation at m/z 154, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 126.[11] While the major fragmentation patterns may be similar for all isomers, subtle differences in the relative intensities of the fragment ions might be observable. However, MS alone is not sufficient to distinguish between these positional isomers. Its primary role in this context is to confirm the molecular weight and assess the purity of the sample.

Conclusion: A Symphony of Spectra for Unambiguous Confirmation

The structural elucidation of this compound requires a holistic and comparative analytical approach. While FT-IR and GC-MS provide essential confirmatory data regarding functional groups and molecular weight, they lack the resolving power to definitively distinguish between the closely related positional isomers. The unequivocal confirmation hinges on the detailed analysis of ¹H, ¹³C, and particularly ¹⁹F NMR spectra. The unique chemical shifts and, most importantly, the characteristic spin-spin coupling patterns between the protons and fluorine atoms, and between the fluorine atoms themselves, provide a unique spectroscopic signature for the target molecule. By integrating the data from all three techniques, researchers can achieve a self-validating and robust confirmation of the structure, ensuring the integrity of their subsequent research and development endeavors.

References

The Strategic Advantage of Fluorination: A Comparative Guide to Substituted Difluorobenzonitriles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of Two Fluorine Atoms

In the vast landscape of chemical synthesis, the benzonitrile scaffold is a familiar and versatile building block. However, the strategic introduction of two fluorine atoms onto this aromatic ring transforms it into a privileged motif with profound implications across pharmaceuticals, agrochemicals, and materials science. Substituted difluorobenzonitriles are not mere chemical curiosities; they are enabling molecules that unlock enhanced performance, novel mechanisms of action, and improved physical properties. The potent electron-withdrawing nature of the two fluorine atoms, combined with their relatively small size, significantly alters the electronic landscape of the benzonitrile core. This modification enhances metabolic stability in drug candidates, modulates the bioactivity of agrochemicals, and imparts desirable thermal and electronic properties to advanced materials.[1][2]

This guide provides a comparative analysis of the applications of substituted difluorobenzonitriles, offering insights into why this particular structural feature is increasingly sought after by researchers and industry professionals. We will delve into specific examples, supported by experimental data and detailed protocols, to illustrate the tangible benefits of this unique class of compounds.

Pharmaceuticals: Enhancing Potency and Pharmacokinetics

The incorporation of fluorine into drug molecules is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.[2] Difluorobenzonitrile derivatives have emerged as key intermediates in the synthesis of a new generation of therapeutics, particularly in the fields of oncology and central nervous system (CNS) disorders.[3] The difluoro substitution pattern can lead to enhanced binding affinity, improved metabolic stability, and better bioavailability.[3]

Case Study: Kinase Inhibitors in Oncology

Kinase inhibitors are a cornerstone of targeted cancer therapy, and the benzonitrile group is a common feature in many of these drugs. The introduction of a difluorobenzonitrile moiety can significantly enhance their potency and selectivity. For instance, 2,4-Difluoro-5-nitrobenzonitrile serves as a crucial intermediate in the synthesis of tankyrase inhibitors, which are vital for suppressing tumorigenesis.[4]

While direct head-to-head comparisons of IC50 values between difluorinated and non-fluorinated analogues of the same drug are not always publicly available, structure-activity relationship (SAR) studies consistently demonstrate the positive impact of fluorine substitution. The fluorine atoms can engage in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, leading to a lower IC50 value, which signifies higher potency.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase Kinase Receptor->Kinase 2. Activation Substrate Substrate Kinase->Substrate 3. ATP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate 4. Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response 5. Signal Transduction Difluorobenzonitrile Inhibitor Difluorobenzonitrile Inhibitor Difluorobenzonitrile Inhibitor->Kinase Inhibition

Recently Approved Drug: Lotilaner

A tangible example of a difluorobenzonitrile-containing pharmaceutical is Lotilaner, an ectoparasiticide for veterinary use that recently gained significant attention. Its structure incorporates a 3,5-difluorobenzonitrile moiety, which is crucial for its biological activity.

Experimental Protocol: Synthesis of a Key Lotilaner Precursor

The synthesis of Lotilaner involves the coupling of a key thiophene carboxylic acid intermediate with an amine. The following is a representative protocol for the synthesis of a precursor to the final active pharmaceutical ingredient.

Reaction: Condensation of 5-[4,5-dihydro-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-3-isoxazolyl]-3-methyl-2-thiophenecarboxylic acid with a suitable amine.

Materials:

  • 5-[4,5-dihydro-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-3-isoxazolyl]-3-methyl-2-thiophenecarboxylic acid

  • O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-dimethylformamide (DMF)

  • Amine intermediate

  • Triethylamine

  • Water

  • Ethyl acetate

  • Petroleum ether or Ethanol

Procedure:

  • To a 100 ml reaction flask, add the thiophene carboxylic acid intermediate (10.74 g) and HBTU (10.71 g, 28.09 mmol) in DMF (20 ml).

  • Add the amine intermediate and mix thoroughly.

  • Adjust the pH of the reaction mixture to 10 using triethylamine.

  • Stir the reaction at room temperature for 40 minutes, monitoring the progress by TLC.

  • Upon completion, add 40 ml of water to induce crystallization.

  • Filter the mixture and wash the filter cake with 20 ml of water.

  • Dry the filter cake under reduced pressure.

  • Recrystallize the product from a mixture of ethyl acetate and petroleum ether (1:2) or ethanol and water (1:2) to yield the desired product.[5]

Agrochemicals: Boosting Efficacy and Selectivity

In the agrochemical sector, the drive for more effective and environmentally benign pesticides is relentless. Substituted difluorobenzonitriles have proven to be valuable intermediates in the synthesis of herbicides and fungicides with enhanced performance. The fluorine atoms can increase the biological activity, improve metabolic resistance in plants, and enhance soil persistence.[1]

Case Study: Cyhalofop-butyl - A Post-emergence Herbicide

3,4-Difluorobenzonitrile is a key starting material for the synthesis of cyhalofop-butyl, a selective post-emergence herbicide used to control grass weeds in rice cultivation.[6][7] The difluorophenoxy moiety is crucial for its herbicidal activity, which involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in susceptible plants.[2][6][7]

Comparative Efficacy of Cyhalofop-butyl

Weed Species Control with Cyhalofop-butyl
Barnyardgrass (Echinochloa spp.)Excellent
GoosegrassGood
Other grass weedsEffective
Case Study: 2,6-Difluorobenzonitrile - A Dual-Action Compound

2,6-Difluorobenzonitrile is an interesting case as it is a difluoro analog of the herbicide dichlobenil (2,6-dichlorobenzonitrile) and also exhibits fungicidal activity.[1] This dual functionality highlights the significant impact of replacing chlorine with fluorine. While dichlobenil is primarily a pre-emergence herbicide that inhibits cellulose biosynthesis, the introduction of fluorine atoms in 2,6-difluorobenzonitrile modifies its biological activity profile.[8]

Further research is needed to fully elucidate the comparative efficacy of 2,6-difluorobenzonitrile and dichlobenil as herbicides and to quantify the fungicidal activity of the fluorinated compound.

Experimental Protocol: Synthesis of 3,4-Difluorobenzonitrile

The following protocol describes a common method for synthesizing 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile.

Reaction: Halogen exchange (Halex) reaction.

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous potassium fluoride (KF)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) as solvent

  • Toluene for azeotropic water removal

  • Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)

Procedure:

  • In a reaction vessel equipped with a distillation setup, combine 3,4-dichlorobenzonitrile, DMI, and toluene.

  • Heat the mixture to reflux to remove any residual water azeotropically.

  • After removing the toluene, add anhydrous potassium fluoride and the phase-transfer catalyst.

  • Heat the reaction mixture to 190-200 °C for approximately 5 hours.

  • The product, 3,4-difluorobenzonitrile, can be isolated by distillation from the reaction mixture.

  • Further purification can be achieved by a second distillation to obtain a product with >99% purity.

G

Materials Science: Engineering High-Performance Polymers and Electronics

In the realm of materials science, substituted difluorobenzonitriles are utilized to create high-performance polymers and advanced electronic materials. The strong carbon-fluorine bond and the electron-withdrawing nature of the difluorobenzonitrile unit contribute to enhanced thermal stability, chemical resistance, and desirable optoelectronic properties.

High-Temperature Polymers: Polyimides

Polyimides are a class of polymers known for their exceptional thermal stability. The incorporation of difluorobenzonitrile-containing monomers, such as substituted diaminobenzonitriles, can further enhance these properties. The nitrile groups can also participate in cross-linking reactions at elevated temperatures, leading to a more robust polymer network.

Comparative Thermal Stability of Polyimides

Polymer Source (Diamine Monomer) Decomposition Temperature (5% weight loss)
Polyimides from substituted diaminobenzonitrilesGenerally > 450°C
Organic Light-Emitting Diodes (OLEDs): Thermally Activated Delayed Fluorescence (TADF) Emitters

Substituted difluorobenzonitriles are also making a significant impact in the field of organic electronics, particularly in the development of emitters for OLEDs. They are used as building blocks for molecules that exhibit thermally activated delayed fluorescence (TADF). TADF emitters can, in theory, achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.

The difluorobenzonitrile core can act as an electron-accepting unit in donor-acceptor molecules, which is a common design strategy for TADF emitters. The electronic properties of the difluorobenzonitrile moiety help to achieve a small energy gap between the singlet and triplet excited states, which is a prerequisite for efficient TADF.

Performance of a TADF Emitter Containing a Dibenzonitrile Moiety

A red-emitting TADF compound, 3,6_R, incorporating a 3,6-dicyanobenzene-substituted dipyridophenazine acceptor, has shown promising performance in OLEDs. This molecule exhibited a high photoluminescence quantum yield of 86% and a short delayed fluorescence lifetime of approximately 1 microsecond. An OLED device using this emitter achieved a high external quantum efficiency of 12.0% in the red region.

TADF Emitter External Quantum Efficiency (EQE) Emission Color
3,6_R12.0%Red

Conclusion: A Privileged Scaffold for Future Innovation

The strategic incorporation of a difluorobenzonitrile moiety into organic molecules provides a powerful tool for chemists and material scientists to fine-tune properties and enhance performance. In pharmaceuticals, it offers a pathway to more potent and metabolically stable drugs. In agrochemicals, it enables the development of more effective and selective pesticides. In materials science, it is a key component in the creation of robust, high-performance polymers and next-generation electronic devices.

The comparative data and experimental protocols presented in this guide underscore the significant advantages conferred by the two fluorine atoms on the benzonitrile ring. As our understanding of fluorine chemistry deepens and synthetic methodologies become more sophisticated, we can expect to see the applications of substituted difluorobenzonitriles continue to expand, driving innovation across a wide range of scientific and technological fields.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the integrity of our work is defined not only by our breakthroughs but also by our commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 2,3-Difluoro-4-methoxybenzonitrile demand a meticulous and informed approach. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards, to ensure the protection of laboratory personnel and the environment.

The nitrile functional group present in this compound necessitates a heightened level of caution. Nitriles can be toxic and may release hydrogen cyanide gas under acidic conditions, a rapid-acting and highly toxic chemical. Therefore, the procedures outlined below are designed to mitigate these risks through careful segregation, containerization, and documentation.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This knowledge forms the basis of a robust risk assessment and dictates the necessary safety precautions.

Table 1: Hazard Profile of this compound

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation

This data is synthesized from analogous benzonitrile compound safety data sheets. Always refer to the specific SDS for the material in your possession.

The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system, and it is harmful if ingested. These hazards underscore the importance of using appropriate Personal Protective Equipment (PPE) and engineering controls at all times.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of such measures to protect laboratory workers.[1][2][3]

Essential PPE & Controls:

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure. Safety showers and eyewash stations must be readily accessible.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final removal by a licensed contractor.[4] This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Waste Segregation

Causality: Chemical incompatibility is a primary cause of laboratory accidents. Nitriles are incompatible with strong oxidizing agents and acids. Mixing this waste with incompatible chemicals can lead to violent reactions or the generation of toxic gases.

  • DO NOT mix this compound waste with any other waste streams, particularly acidic waste.

  • Dedicate a specific, clearly labeled container for this waste.

Step 2: Containerization
  • Primary Container: Use a clean, dry, chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice if it is in good condition.[6]

  • Container Material: High-density polyethylene (HDPE) or glass containers are appropriate.

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks.[6] This is a mandatory practice for all Satellite Accumulation Areas (SAAs).

Step 3: Labeling

Accurate labeling is a critical safety and regulatory requirement.[7][8]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[6][8]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The name and location (building/room) of the generating laboratory.

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[6][7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container tightly closed at all times, except when adding waste.

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the container must be moved to the central accumulation area within three days.[6][8]

  • Partially filled containers can remain in the SAA for up to one year.[6]

Step 5: Arranging for Final Disposal
  • DO NOT dispose of this compound down the drain or in the regular trash.[4] This is a serious regulatory violation and poses a significant environmental hazard.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the full waste container.

  • EHS will work with a licensed hazardous waste disposal contractor to ensure the chemical is transported, treated, and disposed of in compliance with all federal and state regulations.[9]

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If the spill is small and you are trained to handle it, ensure proper ventilation by working within a fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office. For large spills, contact EHS or emergency services immediately.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation characterize Characterize Waste (Pure or Contaminated?) start->characterize spill Spill Occurs start->spill select_container Select Proper Container (HDPE/Glass, Good Condition) characterize->select_container label_container Label Container Immediately ('Hazardous Waste', Full Name, Hazards) select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) label_container->store_saa monitor Monitor Container (Full? Leaking? <1 Year?) store_saa->monitor monitor->store_saa Container OK ehs_pickup Request EHS Pickup monitor->ehs_pickup Container is Full end_disposal Final Disposal by Licensed Contractor ehs_pickup->end_disposal spill_protocol Follow Spill Protocol (Evacuate, Contain, Clean, Report) spill->spill_protocol spill_protocol->label_container Collect Spill Debris as Waste

Caption: Decision workflow for handling this compound waste.

References

A Comprehensive Guide to the Safe Handling and Disposal of 2,3-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The safe handling of specialized chemical compounds is a cornerstone of successful research and development. 2,3-Difluoro-4-methoxybenzonitrile, a fluorinated benzonitrile derivative, presents a unique set of handling and safety considerations. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, by examining the known hazards of structurally similar chemicals, we can establish a robust safety protocol. This guide is built on the principle of managing analogous hazardous chemicals, ensuring that you can operate with confidence and minimize risk.

Understanding the Hazard Profile: An Analog-Based Approach

Given the structural motifs of this compound (a fluorinated aromatic ring and a nitrile group), it is prudent to assume it shares hazards with similar compounds. Analogous compounds like 2,3-Difluoro-4-hydroxybenzonitrile and other fluorinated nitriles are known to be toxic if swallowed, in contact with skin, or inhaled.[1][2] They are also known to cause skin and eye irritation.[1][3][4][5]

Assumed Hazard Classifications for this compound:

  • Acute Toxicity, Oral

  • Acute Toxicity, Dermal

  • Acute Toxicity, Inhalation

  • Skin Irritant

  • Eye Irritant

  • Respiratory Irritant

The nitrile group (-CN) can, under certain conditions (e.g., reaction with strong acids), release highly toxic hydrogen cyanide gas.[6] The fluorine atoms on the benzene ring increase the chemical's stability but can also lead to the formation of hazardous decomposition products like hydrogen fluoride in a fire.[7][8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. Each component is selected to provide a specific barrier against the anticipated hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile) . Nitrile gloves offer excellent resistance to a wide range of chemicals, including those typically found in laboratory and industrial settings.[11][12][13] They provide a durable barrier against solvents, oils, and acids, and are a suitable choice for handling fluorinated benzonitriles.[12][14] Always double-glove for added protection during handling of concentrated materials.
Eye Protection Chemical safety goggles and a face shield . Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[15]
Body Protection A lab coat or other protective clothing . This is to prevent skin contact with the chemical. Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved respirator . This is necessary if working outside of a fume hood or if there is a risk of generating dust or aerosols. The specific cartridge type should be selected based on a formal risk assessment.

Safe Handling Protocol: A Step-by-Step Workflow

Adherence to a strict operational workflow is paramount to minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: All handling of the solid compound or its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

Handling and Use
  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.

  • Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[9][10]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Prepare Solution in Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Label Hazardous Waste clean2->clean3 clean4 Transfer to Accumulation Area clean3->clean4

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Emergency Procedures: Immediate and Decisive Action

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Exposure TypeImmediate First-Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16][17]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while showering.[17][18] If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[17][18]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

For any significant spill, evacuate the immediate area and alert your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.

Final Disposal
  • High-Temperature Incineration: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[15] This process is necessary to break the stable carbon-fluorine bonds.

  • Licensed Disposal Vendor: All transportation and final disposal must be handled by a certified hazardous waste disposal company.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.